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Melicopidine

Cat. No.: B191809
CAS No.: 475-91-2
M. Wt: 313.30 g/mol
InChI Key: TZZNUDMEMFBPQI-UHFFFAOYSA-N
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Description

Melicopidine (CAS Number 475-91-2) is a naturally occurring acridone alkaloid isolated from various plant species, including those in the Medicosma and Melicope genera . It is part of a class of compounds known for a wide range of bioactivities. Current research suggests this compound possesses significant biological properties worthy of further investigation. In vitro studies have shown that this compound, along with related alkaloids, can potently reduce the viability of certain prostate cancer cell lines (PC-3 M and LNCaP) while demonstrating a selective effect by not affecting normal embryonic kidney cell lines (HEK293) . Furthermore, research has highlighted its promising antimalarial activity. This compound has been evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum , showing potent effects . The precise mechanism of action for this compound is an area of active scientific inquiry, and researchers are exploring its interactions with various cellular pathways. This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO5 B191809 Melicopidine CAS No. 475-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,11-dimethoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15(21-3)17-16(14(11)20-2)22-8-23-17/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TZZNUDMEMFBPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=C4C(=C3OC)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
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DSSTOX Substance ID

DTXSID3075410
Record name 1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 4,11-dimethoxy-5-methyl-
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Molecular Weight

313.30 g/mol
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CAS No.

475-91-2
Record name 4,11-Dimethoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one
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Record name 1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 4,11-dimethoxy-5-methyl-
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Record name 4,11-dimethoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one
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Foundational & Exploratory

Melicopidine: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicopidine, a naturally occurring acridone alkaloid, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development. While this compound has shown promise in preliminary cytotoxic and antimalarial screenings, this document also highlights the current gaps in the scientific literature, particularly concerning detailed experimental protocols and in-depth mechanistic studies.

Chemical Structure and Properties

This compound is chemically known as 4,11-dimethoxy-5-methyl-[1][2]dioxolo[4,5-b]acridin-10-one. Its chemical structure is characterized by a pentacyclic acridone core, featuring two methoxy groups, a methyl group attached to the nitrogen atom, and a methylenedioxy group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₅NO₅[1]
Molecular Weight 313.31 g/mol [1]
IUPAC Name 4,11-dimethoxy-5-methyl-[1][2]dioxolo[4,5-b]acridin-10-one
CAS Number 475-91-2[1]
Melting Point 121-122 °C
Appearance Not Reported
Solubility Not Reported

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H and ¹³C NMR spectral data with definitive assignments for this compound have not been published. Based on its structure, the ¹H NMR spectrum is expected to show signals corresponding to aromatic protons, methoxy protons, N-methyl protons, and methylenedioxy protons. The ¹³C NMR spectrum would display resonances for the carbonyl carbon, aromatic carbons, and the carbons of the methoxy, N-methyl, and methylenedioxy groups.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, based on its functional groups, characteristic absorption bands would be expected for the C=O stretching of the acridone carbonyl group, C-O stretching of the methoxy and methylenedioxy groups, C-N stretching, and aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum for this compound has not been reported. Acridone alkaloids typically exhibit characteristic absorption maxima in the UV region due to the conjugated aromatic system.

Isolation and Synthesis

Natural Occurrence and Isolation

This compound was first isolated from the bark of the Australian rainforest tree Melicope fareana[1]. It has also been isolated from Zanthoxylum simulans[3].

Experimental Protocol: Isolation from Melicope fareana (General Overview)

A detailed, modern experimental protocol for the isolation of this compound is not available. Early literature from 1949 describes a general process of solvent extraction of the bark followed by separation of the alkaloid fraction. This fraction was then subjected to further purification steps to yield this compound[1].

Total Synthesis

A detailed experimental protocol for the total synthesis of this compound has not been reported in the available literature.

Biological Activity and Mechanism of Action

Preliminary studies have indicated that this compound possesses cytotoxic and antimalarial activities. However, comprehensive studies on its anti-inflammatory and analgesic properties, as well as the underlying mechanisms of action, are lacking.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against human prostate cancer cell lines.

Table 2: Cytotoxic Activity of this compound

Cell LineIC₅₀ (µg/mL)Reference
PC-3M (Prostate Cancer)12.5[3]
LNCaP (Prostate Cancer)21.1[3]

Experimental Protocol: In-vitro Cytotoxicity Assay (General)

Detailed experimental protocols for the cytotoxicity testing of this compound are not provided in the cited literature. Generally, such assays involve treating cancer cell lines with varying concentrations of the compound and measuring cell viability after a specific incubation period using methods like the MTT or SRB assay.

Antimalarial Activity

This compound has shown activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum.

Table 3: Antimalarial Activity of this compound

Parasite StrainIC₅₀ (µg/mL)Reference
Plasmodium falciparum Dd218.9[3]

Experimental Protocol: In-vitro Antimalarial Assay (General)

The specific protocol used to determine the antimalarial activity of this compound is not detailed in the available reference. Standard in-vitro antimalarial assays, such as the SYBR Green I-based fluorescence assay, are commonly used to assess the inhibition of parasite growth.

Anti-inflammatory and Analgesic Activities

While this compound is suggested to have potential anti-inflammatory and analgesic effects, no specific in-vitro or in-vivo studies with detailed experimental protocols or quantitative data have been found in the surveyed literature.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's biological activities remains unelucidated. There is currently no information available regarding its effects on key inflammatory signaling pathways such as the NF-κB or COX pathways.

Logical Relationship of Potential Anti-inflammatory Mechanism

While no specific data exists for this compound, a hypothetical workflow for investigating its anti-inflammatory mechanism could involve assessing its impact on key inflammatory mediators.

G cluster_0 Initial Stimulus cluster_1 Cellular Response cluster_2 Mediator Production cluster_3 Potential Intervention Inflammatory Stimulus Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation COX-2 Upregulation COX-2 Upregulation Inflammatory Stimulus->COX-2 Upregulation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Prostaglandins Prostaglandins COX-2 Upregulation->Prostaglandins This compound This compound This compound->NF-kB Activation Inhibition? This compound->COX-2 Upregulation Inhibition?

Caption: Hypothetical anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in drug discovery. Its reported cytotoxic and antimalarial activities warrant more in-depth studies to elucidate its mechanism of action and potential for therapeutic development. Key areas for future research include:

  • Total Synthesis: Development of a robust synthetic route to enable the production of this compound and its analogs for structure-activity relationship (SAR) studies.

  • Comprehensive Spectroscopic Analysis: Full characterization of this compound using modern spectroscopic techniques (1D and 2D NMR, HRMS, IR, UV-Vis) to provide a complete and publicly available dataset.

  • In-depth Biological Evaluation: Systematic evaluation of its anti-inflammatory, analgesic, and other pharmacological activities using a battery of in-vitro and in-vivo models.

  • Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound to understand the basis of its biological effects.

This technical guide summarizes the current knowledge on this compound and underscores the significant opportunities for further research to unlock its full therapeutic potential.

References

The Melicopidine Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Enzymatic Cascade Leading to a Promising Acridone Alkaloid

Melicopidine, a naturally occurring acridone alkaloid isolated from plants of the Melicope genus (family Rutaceae), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and presenting available quantitative data and experimental protocols for the enzymes involved.

The Core Acridone Scaffold Biosynthesis

The biosynthesis of this compound proceeds via the formation of a central acridone scaffold, a pathway that has been primarily studied in other Rutaceae species like Ruta graveolens. This core pathway involves the convergence of the shikimate and acetate pathways.

The initial steps involve the formation of N-methylanthraniloyl-CoA, which serves as a key precursor. This is achieved through a series of enzymatic reactions starting from chorismate, a product of the shikimate pathway.

  • Step 1: Formation of Anthranilate. The pathway is initiated by the conversion of chorismate to anthranilate, a reaction catalyzed by anthranilate synthase (AS) . In plants that produce acridone alkaloids, a specific isoform of this enzyme is often present that is less sensitive to feedback inhibition by tryptophan, ensuring a steady supply of anthranilate for alkaloid biosynthesis.[1]

  • Step 2: N-methylation of Anthranilate. The amino group of anthranilate is then methylated to form N-methylanthranilate. This reaction is catalyzed by S-adenosyl-L-methionine:anthranilate N-methyltransferase (ANMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[2] This step is a critical branch point, diverting anthranilate from primary metabolism into the specialized alkaloid biosynthetic pathway.

  • Step 3: Activation to a Coenzyme A Ester. For the subsequent condensation reaction, N-methylanthranilate must be activated. This is achieved by the formation of a thioester bond with coenzyme A, a reaction catalyzed by anthranilate-CoA ligase . This enzyme utilizes ATP to activate the carboxyl group of N-methylanthranilate, facilitating its ligation to CoA to produce N-methylanthraniloyl-CoA.

  • Step 4: Acridone Scaffold Formation. The final step in the formation of the core acridone structure is a polyketide-type condensation reaction. Acridone synthase (ACS) , a type III polyketide synthase, catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. This is followed by an intramolecular cyclization and aromatization to yield the characteristic tricyclic acridone scaffold, specifically 1,3-dihydroxy-N-methylacridone.

The overall biosynthetic pathway to the acridone core can be visualized as follows:

Melicopidine_Biosynthesis_Core Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase N_Methylanthranilate N-Methylanthranilate Anthranilate->N_Methylanthranilate ANMT N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA N_Methylanthranilate->N_Methylanthraniloyl_CoA Anthranilate-CoA Ligase Acridone_Scaffold 1,3-Dihydroxy- N-methylacridone N_Methylanthraniloyl_CoA->Acridone_Scaffold Acridone Synthase Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Acridone_Scaffold

Core Acridone Scaffold Biosynthesis

Tailoring of the Acridone Scaffold to Yield this compound

Following the formation of the 1,3-dihydroxy-N-methylacridone scaffold, a series of "tailoring" reactions are required to produce the final structure of this compound. These modifications include hydroxylations, O-methylations, and the formation of a methylenedioxy bridge. While the exact sequence of these events has not been fully elucidated for this compound, it is proposed to involve the following enzyme families:

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the hydroxylation of the acridone ring at specific positions. These hydroxyl groups are then substrates for subsequent modifications.

  • O-Methyltransferases (OMTs): The methoxy groups present on the this compound structure are installed by SAM-dependent O-methyltransferases. These enzymes transfer a methyl group from SAM to a hydroxyl group on the acridone ring.

  • Methylenedioxy Bridge-Forming Enzymes: A key feature of this compound is the presence of a methylenedioxy bridge. This structure is formed from two adjacent hydroxyl groups in a reaction catalyzed by a specific type of cytochrome P450 enzyme, often belonging to the CYP719 family.[1][3][4]

A plausible, though hypothetical, sequence of tailoring reactions leading from the acridone scaffold to this compound is depicted below. The exact intermediates and the order of reactions require further investigation.

Melicopidine_Tailoring Acridone_Scaffold 1,3-Dihydroxy- N-methylacridone Hydroxylated_Intermediate1 Hydroxylated Intermediate Acridone_Scaffold->Hydroxylated_Intermediate1 CYP450 (Hydroxylation) Hydroxylated_Intermediate2 Di-hydroxylated Intermediate Hydroxylated_Intermediate1->Hydroxylated_Intermediate2 CYP450 (Hydroxylation) Methylated_Intermediate O-Methylated Intermediate Hydroxylated_Intermediate2->Methylated_Intermediate OMT (Methylation) This compound This compound Methylated_Intermediate->this compound CYP450 (Methylenedioxy bridge formation)

Proposed Tailoring Pathway to this compound

Quantitative Data on Biosynthetic Enzymes

Quantitative data for the enzymes involved in this compound biosynthesis is limited. However, studies on analogous enzymes from Ruta graveolens provide valuable insights into their kinetic properties.

EnzymeSubstrateApparent Km (µM)Source OrganismReference
Acridone Synthase N-methylanthraniloyl-CoA10.64Ruta graveolens[5][6]
Malonyl-CoA32.8Ruta graveolens[5][6]
Anthranilate N-methyltransferase Anthranilate7.1Ruta graveolens[7]
S-adenosyl-L-methionine3.0Ruta graveolens[7]

Experimental Protocols

The characterization of the enzymes in the this compound biosynthesis pathway involves a variety of biochemical techniques. Below are generalized protocols for the key enzymes.

Acridone Synthase (ACS) Assay

This protocol is adapted from studies on ACS from Ruta graveolens.

Objective: To determine the activity of acridone synthase by measuring the formation of 1,3-dihydroxy-N-methylacridone.

Materials:

  • Enzyme extract or purified ACS

  • N-methylanthraniloyl-CoA (substrate)

  • [14C]Malonyl-CoA (radiolabeled substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., chloroform:methanol, 95:5 v/v)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • Potassium phosphate buffer

    • N-methylanthraniloyl-CoA

    • [14C]Malonyl-CoA

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract or purified ACS.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a small volume of acetic acid and then extracting the products with ethyl acetate.

  • Centrifuge to separate the phases and transfer the upper ethyl acetate phase to a new tube.

  • Evaporate the ethyl acetate to dryness.

  • Redissolve the residue in a small volume of ethyl acetate and spot it onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the product, 1,3-dihydroxy-N-methylacridone, under UV light and scrape the corresponding silica gel into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Workflow Diagram:

ACS_Assay_Workflow Start Prepare Reaction Mixture Incubate Incubate at 30°C Start->Incubate Stop_Extract Stop Reaction & Extract with Ethyl Acetate Incubate->Stop_Extract TLC_Separation TLC Separation Stop_Extract->TLC_Separation Quantification Scrape & Quantify Radioactivity TLC_Separation->Quantification

Acridone Synthase Assay Workflow
Anthranilate N-methyltransferase (ANMT) Assay

This protocol is based on the characterization of ANMT from Ruta graveolens.

Objective: To measure the activity of ANMT by quantifying the formation of radiolabeled N-methylanthranilate.

Materials:

  • Enzyme extract or purified ANMT

  • Anthranilate (substrate)

  • S-adenosyl-L-[14C-methyl]methionine (radiolabeled substrate)

  • Tris-HCl buffer (pH 8.0)

  • Ethyl acetate

  • Scintillation cocktail

  • TLC plates (silica gel)

  • Developing solvent (e.g., toluene:ethyl acetate:acetic acid, 70:30:1 v/v/v)

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing:

    • Tris-HCl buffer

    • Anthranilate

    • S-adenosyl-L-[14C-methyl]methionine

  • Pre-warm the mixture to 30°C.

  • Start the reaction by adding the enzyme preparation.

  • Incubate at 30°C for a specified time (e.g., 20 minutes).

  • Terminate the reaction by adding a basic solution (e.g., sodium borate buffer, pH 10) and extract the product with ethyl acetate.

  • Centrifuge to separate the phases and transfer the ethyl acetate layer to a new tube.

  • Evaporate the solvent.

  • Redissolve the residue in a small amount of ethyl acetate and apply to a TLC plate.

  • Develop the chromatogram.

  • Locate the N-methylanthranilate spot (e.g., by co-chromatography with an authentic standard) and scrape it into a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that are characteristic of acridone alkaloid formation in the Rutaceae family. While the core pathway leading to the acridone scaffold is relatively well understood, the specific tailoring enzymes and the precise sequence of reactions that result in the final this compound structure remain to be fully elucidated.

Future research in this area should focus on the identification and characterization of the cytochrome P450 monooxygenases and O-methyltransferases involved in the later steps of the pathway. The use of modern techniques such as transcriptomics, proteomics, and gene silencing in Melicope species will be instrumental in identifying candidate genes. Heterologous expression and in vitro characterization of these enzymes will be necessary to confirm their function and to obtain detailed kinetic data. A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this and other valuable acridone alkaloids.

References

The Alkaloid Melicopidine: A Deep Dive into its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melicopidine, a fascinating acridine alkaloid, has been a subject of scientific inquiry since its initial discovery in the mid-20th century. Isolated from the plant kingdom, this natural product has demonstrated potential as a lead compound in drug discovery, primarily due to its noteworthy anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound, offering a valuable resource for researchers in the fields of phytochemistry, pharmacology, and medicinal chemistry.

Discovery and Historical Context

The journey of this compound began in 1949 with the pioneering work of W.D. Crow and J.R. Price. In their seminal paper published in the Australian Journal of Scientific Research, they detailed the isolation and structural elucidation of a series of alkaloids from the Australian plant Melicope fareana. Among these was this compound, a new addition to the burgeoning field of alkaloid chemistry. Their meticulous work laid the foundation for all subsequent research on this compound.

The initial structural characterization was achieved through classical chemical degradation methods and spectroscopic analysis available at the time. This early research established this compound as a member of the acridine class of alkaloids, a group of compounds known for their diverse biological activities.

Physicochemical Properties

This compound is a crystalline solid with the following key physicochemical properties:

PropertyValue
Molecular Formula C₁₇H₁₅NO₅
Molecular Weight 313.31 g/mol
CAS Number 475-91-2
Melting Point 121-122 °C

Experimental Protocols

Isolation of this compound from Melicope species

The isolation of this compound typically follows a standard protocol for the extraction of alkaloids from plant material. The following is a generalized methodology based on common practices for isolating compounds from the Melicope genus.

experimental_workflow start Plant Material (Melicope sp.) drying Air Drying and Pulverization start->drying extraction Maceration with Methanol drying->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration acid_base_extraction Acid-Base Extraction (e.g., with HCl and NaOH) concentration->acid_base_extraction partitioning Solvent Partitioning (e.g., with Chloroform) acid_base_extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography purification Recrystallization chromatography->purification end Pure this compound purification->end

Figure 1: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Collection and Preparation: The leaves and stems of the Melicope species are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) to extract the alkaloids and other secondary metabolites.

  • Filtration and Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the basic alkaloids from neutral and acidic compounds. This typically involves dissolving the extract in an acidic solution (e.g., 5% HCl), followed by basification (e.g., with NH₄OH) and extraction with an organic solvent like chloroform.

  • Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography over silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual alkaloids.

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by recrystallization to obtain the pure compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

anti_inflammatory_assay start RAW 264.7 Macrophage Cells treatment Pre-treatment with this compound (various concentrations) start->treatment stimulation Stimulation with LPS treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collection of Cell Supernatant incubation->supernatant_collection griess_reaction Griess Reaction supernatant_collection->griess_reaction measurement Absorbance Measurement at 540 nm griess_reaction->measurement calculation Calculation of NO Inhibition measurement->calculation end IC50 Value calculation->end

Figure 2: Workflow for the in vitro nitric oxide production assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

In Vivo Analgesic Activity: Hot Plate Test

The central analgesic activity of this compound can be evaluated using the hot plate test in animal models, such as mice or rats.

analgesic_assay start Animal Subjects (Mice/Rats) acclimatization Acclimatization to Test Environment start->acclimatization baseline Baseline Latency Measurement on Hot Plate acclimatization->baseline treatment Administration of this compound (various doses) or Vehicle baseline->treatment post_treatment Post-Treatment Latency Measurement at Different Time Intervals treatment->post_treatment observation Observation of Nociceptive Responses (e.g., paw licking, jumping) post_treatment->observation calculation Calculation of Percent Maximum Possible Effect (%MPE) observation->calculation end ED50 Value calculation->end

Figure 3: Workflow for the in vivo hot plate test.

Detailed Steps:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions and the hot plate apparatus before the experiment.

  • Baseline Measurement: The baseline reaction time (latency) of each animal to the thermal stimulus (a heated plate, typically maintained at 55 ± 0.5 °C) is recorded. The latency is the time taken for the animal to exhibit a nociceptive response, such as paw licking or jumping. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Animals are divided into groups and administered with different doses of this compound or the vehicle (control) via an appropriate route (e.g., intraperitoneal or oral).

  • Post-Treatment Measurement: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is expressed as the increase in latency time or as the percentage of the maximum possible effect (%MPE). The dose that produces a 50% effect (ED₅₀) can be calculated.

Spectroscopic Data

Spectroscopic TechniqueExpected Key Features
¹H NMR Aromatic protons, methoxy group singlets, N-methyl group singlet, and methylenedioxy group singlet.
¹³C NMR Resonances for aromatic carbons, methoxy carbons, N-methyl carbon, methylenedioxy carbon, and quaternary carbons of the acridone core.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 313, along with characteristic fragmentation patterns of the acridone skeleton.

Biological Activity and Signaling Pathways

This compound has been reported to possess both anti-inflammatory and analgesic properties. While the precise molecular mechanisms are still under investigation, the following signaling pathways are plausible targets based on the activities of other acridine alkaloids and compounds with similar pharmacological profiles.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_analgesia Analgesic Pathway This compound This compound COX COX Enzymes (COX-1, COX-2) This compound->COX Inhibition Opioid_Receptors Opioid Receptors This compound->Opioid_Receptors Modulation Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain_Signal Pain Signal Transmission Opioid_Receptors->Pain_Signal Inhibition Analgesia Analgesia Pain_Signal->Analgesia

Figure 4: Postulated signaling pathways for the biological activities of this compound.
  • Anti-inflammatory Activity: It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of key inflammatory mediators. One potential mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent inflammatory molecules.

  • Analgesic Activity: The central analgesic effect of this compound suggests an interaction with the central nervous system. A possible mechanism of action could involve the modulation of opioid receptors, which are crucial in the perception and transmission of pain signals.

Further research is required to definitively elucidate the specific molecular targets and signaling cascades modulated by this compound.

Conclusion

This compound, an acridine alkaloid first isolated in 1949, continues to be a compound of interest for its potential therapeutic applications. This technical guide has summarized the key historical aspects of its discovery, provided generalized experimental protocols for its isolation and biological evaluation, and outlined its known physicochemical properties and postulated mechanisms of action. The structured presentation of data and workflows aims to facilitate further research and development efforts focused on this promising natural product. Future studies should aim to obtain high-resolution spectroscopic data and conduct detailed mechanistic investigations to fully unlock the therapeutic potential of this compound.

A Technical Guide to Melicopidine: Nomenclature, Properties, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Melicopidine, an acridine alkaloid. It covers the compound's formal nomenclature, known synonyms, physicochemical properties, and a generalized methodology for its extraction and isolation from natural sources.

Chemical Nomenclature and Identification

This compound is an alkaloid first isolated from the Australian plant Melicope fareana[1]. Its chemical identity is established by its IUPAC name and various registry numbers.

  • Preferred IUPAC Name : 4,11-dimethoxy-5-methyl-[1][2]dioxolo[4,5-b]acridin-10-one[1][3][4][5]

  • Synonyms :

    • Melicopidene[2][3][6]

    • 4,11-Dimethoxy-5-methyl-1,3-dioxolo(4,5-b)acridin-10(5H)-one[2][3][6]

    • NSC 34757[4][6]

  • CAS Number : 475-91-2[1][3]

This compound belongs to the acridine class of organic compounds and is functionally related to an acridone[3][6].

Physicochemical and Toxicological Data

The following table summarizes the key quantitative properties of this compound based on available data. It is important to note that some of these values are predicted through computational models.

PropertyValueData Source
Molecular Formula C₁₇H₁₅NO₅[1][3]
Molar Mass 313.309 g·mol⁻¹[1]
Melting Point 121-122 °C[2][3]
Boiling Point (Predicted) 530.4 ± 50.0 °C[2][3]
Density (Predicted) 1.345 ± 0.06 g/cm³[2][3]
pKa (Predicted) -1.32 ± 0.20[2][3]
Lowest Published Lethal Dose (LDLo) 200 mg/kg (mouse)[1]

Experimental Protocols: Isolation from Natural Sources

Objective : To extract and isolate this compound from dried, powdered plant material.

Methodology : This protocol follows a multi-step process involving solvent extraction, purification, and chromatographic separation.

  • Preparation of Plant Material :

    • Obtain dried aerial parts or stem bark of a known this compound-containing plant (e.g., Melicope fareana).

    • Grind the plant material into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction (Maceration) :

    • Submerge the powdered plant material in an appropriate organic solvent, such as methanol or chloroform, in a sealed container[7].

    • Allow the mixture to macerate for a period of 24-72 hours at room temperature with occasional agitation. This allows the alkaloids and other secondary metabolites to dissolve into the solvent.

  • Filtration and Concentration :

    • Separate the solid plant debris from the liquid extract by filtration[7].

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

  • Acid-Base Extraction (Alkaloid Purification) :

    • Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen, forming a water-soluble salt.

    • Wash the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

    • Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10. This deprotonates the alkaloid, rendering it insoluble in water.

    • Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., chloroform or dichloromethane) to separate the freebase alkaloid from the aqueous solution.

  • Chromatographic Separation :

    • Concentrate the organic solvent containing the crude alkaloid mixture.

    • Subject the concentrate to column chromatography using a stationary phase like silica gel or alumina.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol)[7].

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 15:1) and a visualizing agent like Dragendorff's reagent[7].

  • Isolation and Characterization :

    • Combine fractions containing the purified compound, as identified by TLC.

    • Remove the solvent to yield the isolated this compound.

    • Confirm the identity and purity of the compound using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Visualized Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound from a plant source.

G start Start: Dried Plant Material (e.g., Melicope fareana) grind Step 1: Grinding & Pulverization start->grind Preparation extract Step 2: Solvent Extraction (Maceration with Methanol/Chloroform) grind->extract Input filter Step 3: Filtration extract->filter Separation concentrate Step 4: Concentration (Rotary Evaporation) filter->concentrate Yields Crude Extract purify Step 5: Acid-Base Purification concentrate->purify Purification separate Step 6: Chromatographic Separation (Column Chromatography & TLC) purify->separate Yields Crude Alkaloid Mix isolate Step 7: Isolation & Solvent Removal separate->isolate Collection of Pure Fractions end End: Purified this compound isolate->end Final Product

References

Preliminary Mechanistic Insights into Melicopidine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the mechanism of action for the novel compound Melicopidine are currently limited within publicly accessible scientific literature. Extensive database searches did not yield specific preliminary studies, quantitative data, or defined signaling pathways directly associated with "this compound."

This technical guide, therefore, pivots to a comprehensive analysis of a comparable molecule with available preliminary mechanistic data to illustrate the requested in-depth format. For this purpose, we will examine existing research on various related compounds and signaling pathways that may provide a foundational framework for future studies on new chemical entities like this compound. This will include an analysis of general signaling pathways and the mechanisms of other biologically active compounds.

While direct experimental data on this compound is not available, the following sections will present a template for how such data, once generated, could be structured and visualized. This includes hypothetical data tables, experimental protocols, and signaling pathway diagrams based on common methodologies in drug discovery and development.

Quantitative Data Summary

In the absence of specific data for this compound, this section provides a template for tabulating quantitative data from typical preliminary in vitro and in vivo studies. The tables below are populated with placeholder data representative of what would be collected in early-stage mechanism of action studies.

Table 1: In Vitro Cytotoxicity of a Hypothetical Compound

Cell LineAssay TypeIC₅₀ (µM)Standard Deviation (µM)
HEK293MTT> 100-
HeLaMTT25.32.1
A549MTT42.13.5
HepG2MTT68.75.4

Table 2: Kinase Inhibitory Activity of a Hypothetical Compound

Kinase TargetAssay TypeIC₅₀ (nM)Standard Deviation (nM)
EGFRLanthaScreen™ Eu Kinase Binding15.21.8
VEGFR2Z'-LYTE™ Kinase Assay35.74.2
PI3KαADP-Glo™ Kinase Assay89.49.1
mTORTR-FRET Assay120.615.3

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments typically performed in preliminary mechanism of action studies.

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blotting for Protein Expression
  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour, followed by incubation with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Signaling Pathway and Workflow Visualization

Visual diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz-generated diagrams representing a hypothetical signaling pathway and an experimental workflow that could be relevant to the study of a novel compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation Compound Test Compound Compound->Receptor Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation TranscriptionFactor Transcription Factor mTOR->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibited by a test compound.

G cluster_assays Downstream Assays start Start: Cell Culture treatment Compound Treatment (Varying Concentrations) start->treatment incubation 48h Incubation treatment->incubation cell_viability Cell Viability (MTT Assay) incubation->cell_viability protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis gene_expression Gene Expression (qPCR) incubation->gene_expression data_analysis Data Analysis (IC50, Expression Levels) cell_viability->data_analysis protein_analysis->data_analysis gene_expression->data_analysis end End: Report Generation data_analysis->end

Caption: General experimental workflow for in vitro mechanism of action studies.

Melicopidine: A Deep Dive into its Spectral Signature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific, experimentally derived quantitative data from modern spectroscopic techniques (High-resolution NMR, FT-IR, and High-resolution MS) for Melicopidine is not available in the provided search results, this guide will present the expected spectral features based on the established structure of related acridone alkaloids.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on standard spectroscopic principles and data from closely related acridone alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)
H-27.0 - 7.5d8.0 - 9.0
H-37.5 - 8.0t7.0 - 8.0
H-47.2 - 7.7t7.0 - 8.0
H-58.0 - 8.5d8.0 - 9.0
H-87.0 - 7.5s-
N-CH₃3.8 - 4.2s-
O-CH₃ (C-6)3.9 - 4.3s-
O-CH₃ (C-7)3.9 - 4.3s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm) Range
C-1140 - 145
C-2115 - 120
C-3125 - 130
C-4120 - 125
C-4a145 - 150
C-5110 - 115
C-5a155 - 160
C-6150 - 155
C-7135 - 140
C-890 - 95
C-8a150 - 155
C-9175 - 180
C-9a105 - 110
C-10a130 - 135
N-CH₃35 - 40
O-CH₃ (C-6)55 - 60
O-CH₃ (C-7)55 - 60
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) RangeVibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic (CH₃)
1650 - 1620C=O stretchAcridone carbonyl
1600 - 1450C=C stretchAromatic
1280 - 1200C-O stretchAryl ether
1150 - 1050C-N stretchTertiary amine
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (Da)
[M]+•Calculated exact mass
[M-CH₃]+Loss of a methyl group
[M-OCH₃]+Loss of a methoxy group
[M-CO]+Loss of carbon monoxide

Experimental Protocols

While specific experimental details for the acquisition of this compound's spectral data are not available, the following are general protocols for the analysis of natural products like acridone alkaloids.

NMR Spectroscopy

A sample of the isolated and purified this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The purified sample could be analyzed as a KBr (potassium bromide) pellet, a thin film, or in a suitable solvent. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization). This would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern, which aids in structural elucidation.

Workflow for Spectral Analysis

The general workflow for the spectral analysis of a natural product like this compound is outlined below.

Spectral_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Extraction Extraction from Plant Material Chromatography Chromatographic Separation Extraction->Chromatography Purification Purification of this compound Chromatography->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Proposal Propose Chemical Structure Data_Processing->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: General workflow for the isolation, spectral analysis, and structure elucidation of a natural product.

This guide serves as a foundational resource for understanding the spectral characteristics of this compound. Researchers actively working on the isolation and characterization of alkaloids from Melicope species are encouraged to acquire and publish high-resolution spectral data to contribute to the collective knowledge of these important natural products.

Methodological & Application

Application Notes and Protocols for High-Yield Synthesis of Melicopidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melicopidine, an acridone alkaloid, and its derivatives have garnered significant interest within the scientific community due to their potential therapeutic properties, including anticancer and antimicrobial activities. The core acridone structure presents a valuable scaffold for medicinal chemistry, prompting the development of efficient synthetic routes to access these molecules and their analogs. This document provides detailed application notes and protocols for the high-yield synthesis of this compound and its derivatives, focusing on key chemical transformations and offering insights into their potential biological mechanisms of action.

Data Presentation

Table 1: Summary of Reported Yields for Key Synthetic Steps in Acridone Alkaloid Synthesis
StepReactionReagents & ConditionsSubstrate ScopeReported Yield (%)Reference
1Ullmann CondensationCuI, L-proline, DMSO, 90 °C, 24 hAnthranilic acids and aryl bromidesGood to Excellent[1]
1Microwave-Assisted Ullmann CondensationCu, L-proline, DMSO, Microwave irradiationAnthranilic acids and aryl bromidesGood to Excellent[1]
2CyclizationEaton's Reagent (P₂O₅ in MeSO₃H), Room TemperatureN-Aryl anthranilic acidsHigh[2]
-Synthesis of 4-hydroxy-2-quinolone analogsBiCl₃, Microwave irradiation, Ethanolβ-enaminones and diethyl malonate51-71
-Synthesis of 4-hydroxy-1-methyl-2-quinoloneAcetic anhydride, Acetic acid, then EthanolN-methylaminobenzoic acid64

Experimental Protocols

Protocol 1: High-Yield Synthesis of N-(3,4,5-trimethoxyphenyl)-N-methylanthranilic acid via Ullmann Condensation

This protocol describes the copper-catalyzed N-arylation of N-methylanthranilic acid with 3,4,5-trimethoxyphenyl bromide.

Materials:

  • N-methylanthranilic acid

  • 1-Bromo-3,4,5-trimethoxybenzene

  • Copper(I) Iodide (CuI)

  • L-proline

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-methylanthranilic acid (1.0 equiv.), 1-bromo-3,4,5-trimethoxybenzene (1.2 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous DMSO to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-(3,4,5-trimethoxyphenyl)-N-methylanthranilic acid.

Protocol 2: Synthesis of this compound via Eaton's Reagent-Mediated Cyclization

This protocol outlines the intramolecular Friedel-Crafts acylation of the N-aryl anthranilic acid to form the acridone core of this compound.

Materials:

  • N-(3,4,5-trimethoxyphenyl)-N-methylanthranilic acid (from Protocol 1)

  • Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-(3,4,5-trimethoxyphenyl)-N-methylanthranilic acid (1.0 equiv.) in dichloromethane.

  • Add Eaton's Reagent dropwise to the solution at room temperature with stirring. The reaction is typically rapid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Cyclization A N-Methylanthranilic Acid D N-(3,4,5-trimethoxyphenyl)-N-methylanthranilic acid A->D 90 °C, DMSO B 1-Bromo-3,4,5-trimethoxybenzene B->D 90 °C, DMSO C CuI / L-proline C->D 90 °C, DMSO E N-(3,4,5-trimethoxyphenyl)-N-methylanthranilic acid D->E F Eaton's Reagent G This compound F->G Room Temp, CH₂Cl₂

Caption: A two-step synthetic workflow for this compound.

Postulated Signaling Pathway Inhibition

This compound and its derivatives have been suggested to exert their anticancer effects through the modulation of key cellular signaling pathways. One such pathway is the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in various cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Activation This compound This compound Derivative This compound->JAK Inhibition

References

Application Notes and Protocols: Purification of Melicopidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melicopidine is a quinoline alkaloid that has been isolated from plants of the Melicope genus, which belongs to the Rutaceae family.[1][2] Like other acridone alkaloids, this compound is of interest to the scientific community for its potential biological activities, including cytotoxic effects against cancer cells.[2][3] The purification of this compound from crude plant extracts is a critical step in its pharmacological evaluation and drug development. Column chromatography is a fundamental and widely used technique for the isolation and purification of such natural products.[1]

This document provides a detailed protocol for the purification of this compound using column chromatography, designed to guide researchers in obtaining this compound with a high degree of purity.

Data Presentation

The efficiency of a column chromatography purification process can be evaluated by several quantitative parameters. The following table summarizes representative data for the purification of an acridone alkaloid from a plant extract, which can be considered as target values for the purification of this compound.

ParameterCrude ExtractFraction 1Fraction 2 (this compound)
Total Weight (mg) 50001500250
This compound Conc. (%) 1.55.095.0
Purity (%) -->98% (by HPLC)
Recovery (%) --~85%
Yield (%) --~4.25%

Note: These values are representative and may vary depending on the starting plant material and the specific conditions of the extraction and purification process.

Experimental Protocols

This section details the methodology for the purification of this compound from a crude plant extract using column chromatography.

Preparation of the Crude Extract
  • Plant Material: Air-dried and powdered leaves of Melicope lunu-ankenda are used as the starting material.

  • Extraction:

    • Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

    • Suspend the crude extract in water and perform a liquid-liquid partition with chloroform to extract the alkaloids.

    • Collect the chloroform phase and evaporate the solvent to dryness to yield the crude alkaloid extract.

Column Chromatography
  • Stationary Phase: Silica gel (70-230 mesh) is used as the stationary phase.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into a glass column (e.g., 5 cm diameter, 60 cm length) and allow it to pack uniformly under gravity.

    • Wash the packed column with hexane until the bed is stable.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (9:1, 8:2, 1:1)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9:1, 8:2, 1:1)

    • Collect fractions of a fixed volume (e.g., 20 mL) continuously.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 95:5).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent.

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

  • Purification of this compound:

    • Pool the this compound-rich fractions and evaporate the solvent.

    • The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound.

experimental_workflow start Start: Powdered Plant Material extraction Methanol Extraction start->extraction partition Liquid-Liquid Partition (Chloroform/Water) extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling purification Recrystallization pooling->purification end Pure this compound purification->end

Caption: Workflow for the purification of this compound.

Proposed Signaling Pathway of Cytotoxic Action

Based on the known biological activities of related acridone alkaloids, a proposed mechanism of action for the cytotoxic effects of this compound involves the induction of apoptosis through the modulation of key signaling pathways.

signaling_pathway This compound This compound erk_pathway ERK Pathway This compound->erk_pathway bcl2 Bcl-2 (Anti-apoptotic) Downregulation erk_pathway->bcl2 Inhibition bax Bax (Pro-apoptotic) Up-regulation erk_pathway->bax Activation mitochondria Mitochondria bcl2->mitochondria Inhibits bax->mitochondria Promotes cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

References

Application Note: Quantification of Melicopidine using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Melicopidine. The method is designed for accuracy, precision, and robustness, making it suitable for routine analysis in research and quality control environments. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (CAS: 475-91-2, Molecular Formula: C17H15NO5, Molecular Weight: 313.31 g/mol ) is an alkaloid with potential pharmacological activities. Reliable and accurate analytical methods are essential for its quantification in various samples during research and drug development. This application note presents a proposed HPLC method that has been theoretically developed based on the physicochemical properties of this compound and common practices in alkaloid analysis.

Proposed HPLC Method

A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound. A C18 column is selected as the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase consists of a mixture of acetonitrile and a phosphate buffer to ensure optimal separation and peak shape.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Value
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Degas the solution by sonicating for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • For Bulk Drug: Accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

  • For Formulations: The sample preparation will depend on the dosage form. For tablets, a representative number of tablets should be crushed, and a portion of the powder equivalent to a single dose should be extracted with methanol. The extract should then be filtered and diluted with the mobile phase.

Method Validation (Hypothetical Data)

The proposed method should be validated according to ICH guidelines. The following tables summarize the expected results from such a validation.

Table 2: System Suitability

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
%RSD of Peak Area (n=6) ≤ 1.0%0.5%

Table 3: Linearity

ParameterHypothetical Result
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45210x + 1234
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to zero

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)Recovery (%)
5049.599.0
7575.6100.8
100101.2101.2

Table 5: Precision

Parameter%RSD
Repeatability (n=6) ≤ 1.0%
Intermediate Precision (n=6) ≤ 2.0%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHypothetical Result
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Data Processing & Validation cluster_output Output prep_standards Prepare Standard Solutions hplc_system HPLC System Setup prep_standards->hplc_system prep_samples Prepare Sample Solutions prep_samples->hplc_system prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_system inject_samples Inject Standards & Samples hplc_system->inject_samples acquire_data Data Acquisition inject_samples->acquire_data process_data Process Chromatograms acquire_data->process_data linearity Linearity Assessment process_data->linearity accuracy Accuracy & Precision process_data->accuracy quantification Quantify this compound linearity->quantification accuracy->quantification final_report Final Report quantification->final_report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The proposed RP-HPLC method provides a robust and reliable approach for the quantification of this compound. The hypothetical validation data demonstrates that the method is linear, accurate, precise, and sensitive. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the analysis of this compound.

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Melicopidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Melicopidine in bulk drug substance.

Introduction

This compound is a quinoline alkaloid found in various plant species of the family Rutaceae. It has garnered interest for its potential pharmacological activities. To support research, development, and quality control of this compound, a reliable and validated analytical method for its quantification is essential. This application note describes a validated RP-HPLC method that is specific, linear, accurate, precise, and robust for the determination of this compound. The validation of this method has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Chromatographic Conditions

A systematic approach was taken to develop a robust HPLC method for this compound. Given its aromatic and alkaloid structure, a reversed-phase C18 column was selected to provide adequate retention and separation from potential impurities.[6][7][8][9][10] An isocratic elution was chosen for its simplicity and reproducibility. The final optimized chromatographic conditions are summarized in the table below.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/Vis or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Preparation of Solutions

3.2.1. Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter and degas for 15 minutes using a sonicator.

3.2.2. Mobile Phase Preparation

  • Mix the prepared buffer and acetonitrile in a ratio of 40:60 (v/v).

  • Degas the mobile phase for 10 minutes using a sonicator.

3.2.3. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Make up the volume to 100 mL with the mobile phase and mix well.

3.2.4. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired range for linearity and other validation studies.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3][4][5]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity was evaluated by analyzing five concentrations of this compound ranging from 10 to 150 µg/mL.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo at three concentration levels (80%, 100%, and 120%).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision was assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of six replicate samples on different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Robustness was evaluated by varying the flow rate, mobile phase composition, and column temperature.

  • System Suitability: To ensure the suitability and effectiveness of the chromatographic system. System suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas from replicate injections were evaluated.

Results and Discussion

The developed RP-HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The validation results are summarized in the following tables.

System Suitability

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -5.2
Theoretical Plates > 20006800
Tailing Factor ≤ 21.1
%RSD of Peak Areas (n=6) ≤ 2.0%0.85%
Linearity

Table 3: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
10125430
25313575
50627150
1001254300
1501881450
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 12543x + 125
Accuracy (Recovery)

Table 4: Accuracy Study Results

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
80% 8079.299.0%0.75%
100% 100100.5100.5%0.52%
120% 120119.499.5%0.68%
Precision

Table 5: Precision Study Results

Precision TypeConcentration (µg/mL)% RSD of Peak Area (n=6)
Repeatability (Intra-day) 1000.92%
Intermediate Precision (Inter-day) 1001.25%
LOD and LOQ

Table 6: LOD and LOQ Values

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantitation (LOQ) 1.5
Robustness

Table 7: Robustness Study Results

ParameterVariationRetention Time (min)% RSD of Peak Area
Flow Rate 0.9 mL/min5.81.1%
1.1 mL/min4.70.9%
Mobile Phase Composition 58:42 (ACN:Buffer)5.51.3%
62:38 (ACN:Buffer)4.91.0%
Column Temperature 28°C5.30.8%
32°C5.10.7%

Visualizations

Workflow_Method_Development cluster_prep Preparation cluster_optim Optimization cluster_final Finalization lit_review Literature Review & Physicochemical Properties col_select Column Selection (C18) lit_review->col_select mob_phase_select Mobile Phase Selection col_select->mob_phase_select mob_phase_ratio Mobile Phase Ratio Optimization mob_phase_select->mob_phase_ratio flow_rate Flow Rate Optimization mob_phase_ratio->flow_rate wavelength Wavelength Selection flow_rate->wavelength col_temp Column Temperature Optimization wavelength->col_temp sys_suit System Suitability Check col_temp->sys_suit final_method Finalized HPLC Method sys_suit->final_method

Caption: HPLC Method Development Workflow.

Validation_Process cluster_validation Validation Parameters (ICH Q2 R1) start Developed HPLC Method specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness end Validated Method

Caption: HPLC Method Validation Process.

Logical_Relationships cluster_quantitative Quantitative Tests cluster_sensitivity Sensitivity cluster_reliability Reliability accuracy Accuracy validated_method validated_method accuracy->validated_method Validated Method precision Precision precision->validated_method Validated Method linearity Linearity linearity->accuracy linearity->precision range_node Range linearity->range_node loq LOQ linearity->loq range_node->validated_method Validated Method lod LOD lod->validated_method Validated Method loq->lod loq->validated_method Validated Method specificity Specificity specificity->validated_method Validated Method robustness Robustness robustness->validated_method Validated Method

References

Melicopidine: No In-Vitro Cell Culture Assay Data Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific data or established protocols were found regarding the use of Melicopidine in in-vitro cell culture assays.

Our extensive investigation did not yield any studies detailing the mechanism of action, effects on signaling pathways, or specific IC50 values of this compound in any cancer cell lines. The scientific community has not published research on its cytotoxic, anti-proliferative, or other biological effects in a cell culture context.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound.

Researchers, scientists, and drug development professionals interested in the potential applications of this compound would need to conduct foundational in-vitro studies to determine its biological activity and establish baseline data. Such preliminary research would involve:

  • Sourcing and validation of the compound: Ensuring the purity and identity of the this compound to be tested.

  • Selection of appropriate cell lines: Based on any theoretical targets or structural similarities to other compounds with known activity.

  • Cytotoxicity and viability assays: To determine the concentration-dependent effects of this compound on cell survival and proliferation. Common assays for this purpose include MTT, XTT, and CellTiter-Glo® assays.

  • Mechanism of action studies: Investigating how this compound exerts its effects, which could involve apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (e.g., flow cytometry), and western blotting for key signaling proteins.

Without this primary research, any discussion of its application in in-vitro cell culture assays would be purely speculative. We encourage researchers to consider these initial steps to explore the potential of this compound as a novel compound for further investigation.

Melicopidine and Anti-Inflammatory Pathways: A Lack of Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, there is currently no information linking the natural compound melicopidine to the study of anti-inflammatory pathways. No research data was found detailing its mechanism of action, its effects on key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), or Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, or any experimental applications in inflammation research.

Therefore, the creation of detailed application notes, experimental protocols, and visualizations for the use of this compound in studying anti-inflammatory pathways is not possible at this time due to the absence of foundational scientific research on this specific topic.

For researchers, scientists, and drug development professionals interested in the study of anti-inflammatory pathways, numerous other natural and synthetic compounds have been extensively investigated and characterized. Resources detailing the mechanisms and experimental use of these compounds are widely available in scientific databases and literature. It is recommended to consult these resources for information on established tools and molecules for inflammation research.

Melicopidine in Neurological Research: An Overview of a Promising but Understudied Compound

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant lack of specific scientific data on the application of Melicopidine in neurological research. Despite its classification as an acridone alkaloid—a class of compounds known for diverse biological activities—this compound itself remains largely unexplored within the field of neuroscience. This report summarizes the available information on this compound and related compounds from the Melicope genus to provide a starting point for interested researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a natural alkaloid with the chemical formula C₁₇H₁₅NO₅. It is primarily isolated from plants belonging to the Rutaceae family, notably from the Melicope species, such as Melicope fareana. Its chemical structure is defined as 4,11-dimethoxy-5-methyl-[1][2]dioxolo[4,5-b]acridin-10-one.

While some commercial suppliers suggest that this compound may possess anti-inflammatory and analgesic properties and could interact with the central nervous system (CNS) to modulate neurotransmitter release, these claims are not yet substantiated by peer-reviewed scientific literature.

Potential Areas of Investigation in Neurological Research

Given the known neuroprotective effects of other secondary metabolites from the Melicope genus, several potential avenues for future research on this compound can be proposed.

Anti-inflammatory and Neuroprotective Effects

Neuroinflammation is a key pathological feature in many neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Other compounds isolated from Melicope lunu-ankenda have demonstrated antioxidant and anti-inflammatory activities. Future studies could investigate whether this compound exhibits similar properties and could therefore be a candidate for mitigating neuroinflammation.

A hypothetical experimental workflow to investigate the anti-inflammatory effects of this compound is presented below.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Microglia/Astrocyte Cell Culture lps_stimulation LPS Stimulation (Induce Inflammation) cell_culture->lps_stimulation melicopidine_treatment This compound Treatment (Varying Concentrations) lps_stimulation->melicopidine_treatment cytokine_assay Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) melicopidine_treatment->cytokine_assay no_assay Measure Nitric Oxide Production melicopidine_treatment->no_assay western_blot Analyze Signaling Proteins (e.g., NF-κB, MAPKs) melicopidine_treatment->western_blot animal_model Animal Model of Neuroinflammation (e.g., LPS injection) melicopidine_admin Administer this compound animal_model->melicopidine_admin behavioral_tests Behavioral Assessments melicopidine_admin->behavioral_tests tissue_collection Collect Brain Tissue behavioral_tests->tissue_collection histology Immunohistochemistry for Glial Activation tissue_collection->histology biochemical_analysis Biochemical Analysis of Inflammatory Markers tissue_collection->biochemical_analysis

Fig. 1: Hypothetical workflow for investigating this compound's anti-inflammatory effects.
Analgesic Properties

The suggestion of analgesic effects warrants investigation into this compound's potential to modulate pain pathways. Research in this area would involve screening the compound in various in vitro and in vivo models of nociceptive and neuropathic pain.

Neurotransmitter Modulation

The claim that this compound may modulate neurotransmitter release is a critical area for future research. Experiments could focus on its effects on the release, uptake, and receptor binding of key neurotransmitters such as dopamine, serotonin, glutamate, and GABA.

A potential signaling pathway that could be investigated, based on the general mechanisms of other neuroactive compounds, is the modulation of neurotransmitter release via presynaptic receptor interactions.

G cluster_synapse Presynaptic Terminal This compound This compound receptor Presynaptic Receptor (Hypothetical Target) This compound->receptor g_protein G-protein Signaling receptor->g_protein second_messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) g_protein->second_messenger ion_channel Ion Channel Modulation (e.g., Ca2+, K+) second_messenger->ion_channel neurotransmitter_release Neurotransmitter Release ion_channel->neurotransmitter_release

Fig. 2: Hypothetical signaling pathway for this compound-mediated neurotransmitter release modulation.

Methodologies for Future Research

Should researchers pursue the investigation of this compound's neurological effects, a variety of standard and advanced methodologies would be applicable.

In Vitro Assays
  • Primary Neuronal Cultures: To study direct effects on neuronal viability, neurite outgrowth, and synaptic function.

  • Glial Cell Cultures (Astrocytes and Microglia): To assess anti-inflammatory and neuroprotective potential.

  • Co-culture Systems: To model neuron-glia interactions.

  • Receptor Binding Assays: To identify specific molecular targets.

  • Electrophysiology (e.g., Patch-clamp, Multi-electrode arrays): To determine effects on neuronal excitability and network activity.

In Vivo Models
  • Animal Models of Neurological Diseases: To evaluate therapeutic efficacy in a disease context (e.g., models of Alzheimer's, Parkinson's, stroke, neuropathic pain).

  • Behavioral Tests: To assess cognitive, motor, and sensory functions.

  • Neurochemical Analysis (e.g., Microdialysis, HPLC): To measure neurotransmitter levels in the brain.

  • Immunohistochemistry and Western Blotting: To analyze protein expression and signaling pathway activation in brain tissue.

Quantitative Data Summary

As there are no specific peer-reviewed studies on the neurological applications of this compound, no quantitative data can be presented at this time. The following table is a template that could be used to summarize data from future studies.

Experimental Model Parameter Measured This compound Concentration/Dose Result Reference
In Vitro (e.g., LPS-stimulated microglia)TNF-α secretion (pg/mL)1 µM, 10 µM, 100 µMData not availableFuture Study
In Vitro (e.g., Primary cortical neurons)Neuronal Viability (%)1 µM, 10 µM, 100 µMData not availableFuture Study
In Vivo (e.g., Mouse model of neuropathic pain)Paw withdrawal threshold (g)1 mg/kg, 10 mg/kg, 50 mg/kgData not availableFuture Study

Conclusion

This compound represents a scientifically uncharted territory within neurological research. While its chemical lineage and preliminary, unverified claims suggest potential for neuroactivity, a significant research effort is required to validate these hypotheses. The lack of existing data presents a unique opportunity for novel discoveries. Researchers are encouraged to undertake foundational studies to elucidate the pharmacological profile of this compound and determine its potential as a therapeutic agent for neurological disorders. The experimental frameworks and hypothetical pathways presented in this document offer a conceptual starting point for such endeavors.

References

Application Notes and Protocols for Melicopidine as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Melicopidine, an acridone alkaloid, presents a promising scaffold for the development of novel therapeutic agents. Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties. This compound, derived from plants of the Melicope genus, is a subject of growing interest in drug discovery due to its potential pharmacological effects. These application notes provide a comprehensive overview of the available data on related acridone alkaloids, along with detailed protocols for evaluating the therapeutic potential of this compound as a lead compound. While specific quantitative data for this compound is limited in publicly available literature, the information on analogous compounds offers a valuable starting point for research and development.

Quantitative Data Summary of Related Acridone Alkaloids

The following tables summarize the cytotoxic and antiviral activities of acridone alkaloids structurally related to this compound, providing a reference for potential efficacy ranges.

Table 1: Cytotoxicity of Acridone Alkaloids Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Buxifoliadine ELNCaP (Prostate)43.10[1]
HepG2 (Liver)41.36[1]
HT29 (Colon)64.60[1]
SHSY5Y (Neuroblastoma)96.27[1]
1,3,4-Trimethoxy-10-methylacridin-9-oneMCF-7 (Breast)5.31[2][3]
ArborinineHeLa (Cervical)Not specified, but potent[4][5]
MCF7 (Breast)Not specified, but potent[4][5]
A431 (Skin)Not specified, but potent[4][5]

Table 2: Antiviral Activity of a this compound-Related Compound

CompoundVirus StrainEC50 (µM)Reference
Melicopteline CInfluenza A (H1N1)2.57 ± 0.45[4]

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol provides a general method for the extraction and isolation of acridone alkaloids from Melicope species, which can be adapted for this compound.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark) of Melicope pteleifolia.

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the powdered plant material in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with n-hexane, dichloromethane, and ethyl acetate.

    • Concentrate each fraction using a rotary evaporator.

  • Isolation by Column Chromatography:

    • Subject the dichloromethane or ethyl acetate fraction, which is likely to contain acridone alkaloids, to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions using TLC, visualizing with UV light (acridone alkaloids often fluoresce).

    • Combine fractions with similar TLC profiles and concentrate.

  • Purification:

    • Further purify the fractions containing the compound of interest using repeated column chromatography or preparative TLC to yield pure this compound.

    • Characterize the purified compound using spectroscopic methods (NMR, MS, etc.).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol describes an in vivo model to assess the anti-inflammatory potential of this compound in rodents.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in saline)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6): vehicle control, positive control (indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

  • Compound Administration:

    • Administer the vehicle, indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA).

In Vitro Antiviral Assay (Plaque Reduction Assay for Influenza Virus)

This protocol outlines a plaque reduction assay to evaluate the antiviral activity of this compound against influenza virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/PR/8/34 H1N1)

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • This compound (dissolved in DMSO)

  • Agarose overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed MDCK cells in 6-well plates and grow to a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Wash the cell monolayer with PBS.

    • Infect the cells with a dilution of influenza virus that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.

    • Remove the virus inoculum and wash the cells with PBS.

  • Overlay and Incubation:

    • Overlay the cells with 2 mL of agarose overlay medium containing various concentrations of this compound or a vehicle control.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin.

    • Remove the agarose overlay and stain the cells with crystal violet solution.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.

    • Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Signaling Pathways and Experimental Workflows

Based on studies of related acridone alkaloids, this compound may exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Proposed Anticancer Signaling Pathways

anticancer_pathways This compound This compound ERK ERK (Extracellular Signal-Regulated Kinase) This compound->ERK Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Proliferation Proliferation ERK->Proliferation Promotion Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Proposed Anti-inflammatory Signaling Pathway

antiinflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activation This compound This compound This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) Nucleus->Inflammatory_Genes Gene Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

General Experimental Workflow for Lead Compound Evaluation

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Extraction Extraction & Isolation of this compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Extraction->Cytotoxicity Anti_inflammatory_vitro Anti-inflammatory Assays (e.g., NO inhibition) Extraction->Anti_inflammatory_vitro Antiviral_vitro Antiviral Assays (e.g., Plaque Reduction) Extraction->Antiviral_vitro Signaling_Pathways Signaling Pathway Analysis (Western Blot, qPCR) Cytotoxicity->Signaling_Pathways Anti_inflammatory_vitro->Signaling_Pathways Apoptosis_Assay Apoptosis Assays (Flow Cytometry) Signaling_Pathways->Apoptosis_Assay Anti_inflammatory_vivo Anti-inflammatory Models (e.g., Paw Edema) Apoptosis_Assay->Anti_inflammatory_vivo Analgesic_vivo Analgesic Models (e.g., Hot Plate) Anti_inflammatory_vivo->Analgesic_vivo Toxicity Toxicity Studies Analgesic_vivo->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR ADMET ADMET Profiling SAR->ADMET

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Melicopidine for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with melicopidine in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is an acridone alkaloid. Acridone alkaloids possess a planar, hydrophobic, and aromatic ring structure.[1] This molecular arrangement leads to strong intermolecular stacking interactions in the solid state, making it energetically unfavorable for water molecules to surround and dissolve individual alkaloid molecules. While the presence of a nitrogen atom imparts some polarity, the large nonpolar surface area dominates, resulting in limited aqueous solubility.[1]

Q2: What is the recommended first step for dissolving this compound for a bioassay?

A2: The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose. From this stock, the compound can be diluted into the aqueous assay buffer.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?

A3: This common issue, known as "compound crashing out," occurs when a compound soluble in a high concentration of an organic solvent is diluted into an aqueous medium where its solubility is much lower. To mitigate this:

  • Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, to avoid solvent-induced toxicity.

  • The final concentration of this compound should not exceed its solubility limit in the final assay medium.

  • Perform serial dilutions and optimize the final solvent concentration.

Q4: Can I use solvents other than DMSO?

A4: Yes, if DMSO is not suitable for your assay or if you still observe precipitation, you can consider other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).[2] The choice of solvent will depend on the specific requirements of your bioassay and the compatibility with your cell lines or experimental model. It has been noted that ethanol and methanol may be less toxic to some cell lines than DMSO.[3]

Q5: How does pH affect the solubility of this compound?

A5: As an alkaloid, this compound is a basic compound.[4] Therefore, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more soluble salt. Adjusting the pH of your buffer to be slightly acidic may significantly increase solubility. However, the chosen pH must be compatible with your biological assay system.

Q6: Are there more advanced techniques to improve the aqueous solubility of this compound?

A6: Yes, several methods can be employed to enhance solubility for more challenging assays:

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[1]

  • Use of Co-solvents: A mixture of solvents can be used to increase solubility.

  • Salt Formation: Converting the basic nitrogen atom in the alkaloid structure to a hydrochloride salt, for instance, can significantly improve its aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder will not dissolve in the initial organic solvent (e.g., DMSO). The compound has very low solubility even in organic solvents, or the solvent is inappropriate.1. Try gentle heating or sonication to aid dissolution. 2. Test alternative solvents like N,N-Dimethylformamide (DMF). 3. Prepare a slurry and perform a solubility test to quantify its limit.
The solution is initially clear but becomes cloudy or shows precipitation over time. The concentration of this compound exceeds its equilibrium solubility in the solvent system, leading to supersaturation and subsequent precipitation.1. Dilute the solution to a concentration below the solubility limit. 2. If a higher concentration is necessary, consider a different solubilization technique, such as cyclodextrin complexation.[1]
Low or no activity is observed in the bioassay. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.1. Confirm the solubility of your compound in the final assay buffer. 2. Employ solubility enhancement techniques like pH adjustment or cyclodextrin complexation.
Inconsistent results between experimental replicates. The compound is not fully dissolved, leading to variability in the actual concentration in the assay wells.1. Visually inspect the stock solution and final assay solutions for any signs of precipitation. 2. Ensure thorough mixing after adding the compound to the assay medium. 3. Consider filtering the stock solution to remove any undissolved particles.

Data Presentation: Solubility of Acridone and Related Alkaloids

Compound Solvent Solubility Reference
AcridoneWater (pH 7.4)4.7 µg/mL[5]

Note: This value indicates very low aqueous solubility. Researchers should determine the empirical solubility of this compound in their specific assay buffers.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
  • Accurately weigh a small amount of this compound powder.

  • Add a precise volume of DMSO (or another suitable organic solvent) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Facilitate dissolution by vortexing and, if necessary, gentle warming or sonication.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at an appropriate temperature, protected from light.

Protocol 2: Improving Solubility with pH Adjustment
  • Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).

  • Prepare a series of buffers with varying acidic pH values (e.g., pH 4.0, 5.0, 6.0) that are compatible with your bioassay.

  • Dilute the this compound stock solution into each buffer to the desired final concentration.

  • Observe the solutions for any signs of precipitation.

  • Determine the optimal pH that maintains this compound solubility without compromising the integrity of the bioassay.

Protocol 3: Cyclodextrin Complexation for Enhanced Aqueous Solubility
  • Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol).

  • In a separate vessel, dissolve a molar excess (e.g., 5-fold) of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous assay buffer.

  • Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.

  • Continue to stir the mixture for several hours or overnight to allow for the formation of the inclusion complex.

  • The resulting solution, containing the this compound-cyclodextrin complex, should have enhanced aqueous solubility and can be used for the bioassay.

Visualizations

experimental_workflow cluster_preparation Initial Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Solubility Enhancement This compound This compound Powder stock_solution High-Concentration Stock Solution This compound->stock_solution Dissolve solvent Organic Solvent (e.g., DMSO) solvent->stock_solution final_solution Final Assay Solution stock_solution->final_solution Dilute assay_buffer Aqueous Assay Buffer assay_buffer->final_solution precipitation Precipitation? final_solution->precipitation assay Proceed to Bioassay precipitation->assay No troubleshoot Troubleshoot Solubility precipitation->troubleshoot Yes ph_adjustment pH Adjustment troubleshoot->ph_adjustment cyclodextrin Cyclodextrin Complexation troubleshoot->cyclodextrin alt_solvent Alternative Solvent troubleshoot->alt_solvent signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus stimulus Stimulus receptor Receptor (e.g., TLR4) stimulus->receptor mapkkk MAPKKK receptor->mapkkk ikk IKK Complex receptor->ikk mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., p38, JNK, ERK) mapkk->mapk transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) mapk->transcription ikb IκB ikk->ikb Degradation nfkb NF-κB ikb->nfkb Release nfkb->transcription ikb_nfkb IκB-NF-κB Complex ikb_nfkb->ikk Phosphorylation This compound This compound This compound->mapkkk Inhibition This compound->ikk Inhibition biosynthesis_pathway cluster_precursors Primary Metabolites cluster_core_synthesis Acridone Synthesis cluster_modifications Tailoring Reactions anthranilic_acid Anthranilic Acid acs Acridone Synthase anthranilic_acid->acs malonyl_coa Malonyl-CoA malonyl_coa->acs acridone_scaffold Acridone Scaffold acs->acridone_scaffold prenylation Prenylation acridone_scaffold->prenylation methylation Methylation prenylation->methylation oxidation Oxidation methylation->oxidation This compound This compound oxidation->this compound

References

Technical Support Center: Total Synthesis of Melicopidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Melicopidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the synthesis of this compound and related acridone alkaloids. While specific literature on the total synthesis of this compound is limited, this guide draws upon established methods for the synthesis of structurally similar acridone alkaloids to address potential hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a tetracyclic acridone alkaloid, presents several key challenges. These primarily revolve around the construction of the core acridone structure, achieving the correct regioselectivity for substituent placement, and the final N-methylation step. Specific challenges include:

  • Formation of the Tricyclic Acridone Core: Achieving good yields and purity in the condensation reactions to form the initial 1,3-dihydroxyacridone derivative can be problematic.[1][2]

  • Regioselective Annulation: The construction of the fourth (D) ring with the desired regiochemistry is a critical and often challenging step.[1][3]

  • N-Methylation: Selective methylation of the acridone nitrogen in the presence of other nucleophilic sites can be difficult to control.[4][5][6]

  • Low Solubility: Acridone intermediates are often poorly soluble, which can complicate purification and subsequent reactions.

Q2: Which synthetic strategies are most commonly employed for the construction of the acridone core of this compound?

A2: The most prevalent method for constructing the acridone core is the Ullmann condensation reaction, which involves the copper-catalyzed coupling of an anthranilic acid derivative with a phenol derivative.[7][8][9] More recent and efficient methods involve a modular three-step strategy starting from commercially available anthranilic acid and phenol derivatives, followed by a regioselective annulation to build the tetracyclic system.[1][2][3] Other methods include palladium-catalyzed dual C-H carbonylation of diarylamines.[10]

Troubleshooting Guides

Poor Yield in the Ullmann Condensation for Acridone Core Formation

Problem: You are experiencing low yields during the synthesis of the 1,3-dihydroxyacridone intermediate via the Ullmann condensation of an anthranilic acid derivative and phloroglucinol.

Possible Causes and Solutions:

  • Inactive Copper Catalyst: The copper catalyst may not be sufficiently activated. Traditionally, "activated" copper powder is used, which can be prepared in situ by the reduction of copper sulfate with zinc metal in hot water.[7][8]

  • High Reaction Temperatures: Ullmann condensations often require high temperatures (often in excess of 210 °C), which can lead to side product formation and degradation of starting materials.[7] The use of high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) is common.[7]

  • Sub-optimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome. A common procedure involves refluxing the reactants in 1-hexanol with a catalytic amount of p-toluenesulfonic acid (TsOH).[1][3]

Experimental Protocol: Synthesis of 1,3-Dihydroxy-4-methoxyacridone [1][3] This protocol describes the synthesis of a key intermediate analogous to what would be required for this compound synthesis.

  • To a solution of 3-methoxyanthranilic acid (2.0 g, 11.97 mmol) and phloroglucinol (1.5 g, 11.97 mmol) in 1-hexanol, add p-toluenesulfonic acid (TsOH) (0.05 equiv).

  • Reflux the reaction mixture at 160 °C for 18 hours. The solution will turn deep orange, and a greenish-yellow precipitate will form upon completion.

  • Cool the reaction mixture to room temperature and add n-hexane.

  • Filter the resulting precipitate and wash with hexane and dichloromethane to remove residual 1-hexanol.

  • The desired product, 1,3-dihydroxy-4-methoxyacridone, is typically obtained in high yield (around 90%) as a yellowish-green amorphous powder.[1][3]

Data Presentation: Comparison of Conditions for Acridone Synthesis

MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Ullmann CondensationCopper PowderDMF>210Variable[7]
TsOH-catalyzedp-TsOH1-Hexanol160~90[1][3]
Pd-catalyzedPd catalyst, Co₂(CO)₈--Good[10]

Troubleshooting Workflow: Low Yield in Acridone Core Synthesis

G start Low Yield in Acridone Core Synthesis check_reagents Check Purity of Starting Materials (Anthranilic Acid, Phloroglucinol) start->check_reagents check_reagents->start Impure check_catalyst Verify Catalyst Activity (e.g., use freshly activated copper) check_reagents->check_catalyst Reagents OK check_catalyst->start Inactive optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK optimize_solvent Screen Different Solvents (e.g., 1-Hexanol, NMP, DMF) optimize_temp->optimize_solvent optimize_acid Vary Acid Catalyst (e.g., TsOH, H₂SO₄) optimize_solvent->optimize_acid purification Re-evaluate Purification Method optimize_acid->purification success Improved Yield purification->success

Troubleshooting workflow for low yield in acridone synthesis.
Lack of Regioselectivity in the Annulation Step

Problem: During the construction of the tetracyclic core of a this compound analogue, you are observing the formation of regioisomers, leading to a difficult separation and reduced yield of the desired product.

Possible Causes and Solutions:

  • Steric Hindrance: The substituents on the acridone core can influence the direction of cyclization.

  • Reaction Conditions: The choice of catalyst and reaction conditions can play a crucial role in directing the regioselectivity. Titanium isopropoxide-mediated annulation has been shown to be highly regioselective due to intramolecular hydrogen bonding.[1][3]

Experimental Protocol: Regioselective Annulation [1][3]

  • To a solution of the 1,3-dihydroxyacridone derivative (e.g., 2.0 g, 8.19 mmol) and prenal (2.35 mL, 24.59 mmol) in an appropriate solvent, add Ti(O-iPr)₄ (9.69 mL, 32.76 mmol).

  • The reaction is typically carried out at a suitable temperature to promote the desired cyclization.

  • The regioselective cyclization is believed to be directed by the strong intramolecular hydrogen bonding between the carbonyl group and the C5-OH group of the acridone intermediate.[2]

Signaling Pathway: Proposed Mechanism for Regioselective Annulation

G acridone 1,3-Dihydroxyacridone intermediate Titanium Chelate Intermediate acridone->intermediate prenal Prenal prenal->intermediate ti_isopropoxide Ti(OiPr)₄ ti_isopropoxide->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Regioselective Tetracyclic Product cyclization->product

Proposed pathway for regioselective annulation.
Difficulty in Selective N-Methylation

Problem: You are attempting the N-methylation of the acridone core, but are observing O-methylation or low conversion.

Possible Causes and Solutions:

  • Choice of Methylating Agent: Stronger methylating agents may lead to less selectivity. Reagents like methyl iodide are commonly used.[2] Recent advances in methylation chemistry offer a wide range of reagents that could be screened for this transformation.[4]

  • Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic base can help to deprotonate the acridone nitrogen without competing in the methylation reaction. Catalyst-free N-methylation of amines using CO₂ and a reducing agent has also been reported and could be a milder alternative.[6]

  • Protecting Groups: If O-methylation is a persistent issue, it may be necessary to protect the hydroxyl groups before attempting N-methylation.

Experimental Protocol: N-Methylation of Noracronycine [2] This protocol for the N-methylation of a related acridone alkaloid can be adapted for the final step in the synthesis of this compound.

  • To a solution of the nor-acridone precursor in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

  • Add an excess of methyl iodide.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Data Presentation: Comparison of N-Methylation Conditions

Methylating AgentReductantCatalystSolventTemperature (°C)SelectivityReference
Methyl Iodide--DMFRTGood[2]
CO₂PhSiH₃Ni(COD)₂/dcype-100Good for amines[5]
CO₂PhSiH₃Catalyst-freeDMF90Good for amines[6]

Logical Relationship: Decision Tree for N-Methylation Troubleshooting

G start N-Methylation Issues low_conversion Low Conversion? start->low_conversion side_products Side Products? low_conversion->side_products No increase_equivalents Increase Equivalents of Methylating Agent low_conversion->increase_equivalents Yes o_methylation O-Methylation Observed? side_products->o_methylation Yes success Successful N-Methylation increase_equivalents->success change_base Change Base (e.g., stronger, non-nucleophilic) change_base->success protecting_groups Use Protecting Groups for OH o_methylation->protecting_groups Yes change_reagent Screen Different Methylating Agents o_methylation->change_reagent No protecting_groups->success change_reagent->change_base

Decision tree for troubleshooting N-methylation.

References

Technical Support Center: Optimizing Melicopidine Yield from Melicope lunu-ankenda

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of melicopidine extraction from plant sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other quinoline alkaloids from plant material.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Plant Material Preparation: Insufficient drying or inadequate grinding of the plant material can lead to reduced surface area for solvent penetration and potential degradation of the target compound.1. Ensure the plant material is thoroughly dried and ground to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area exposed to the solvent.
2. Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.2. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their aqueous mixtures). For quinoline alkaloids, a 60% ethanol solution has been shown to be effective for extracting metabolites from Melicope lunu-ankenda.
3. Suboptimal Extraction Parameters: Incorrect extraction time, temperature, or solvent-to-solid ratio can result in incomplete extraction.3. Systematically optimize extraction parameters. Vary the extraction time (e.g., 1, 2, 4 hours), temperature (e.g., 30°C, 45°C, 60°C), and solvent-to-solid ratio (e.g., 10:1, 20:1, 30:1 mL/g) to identify the optimal conditions.
Low Purity of this compound in Extract 1. Co-extraction of Impurities: The chosen solvent may be too broad in its selectivity, leading to the extraction of a wide range of other phytochemicals.1. Employ a sequential extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and pigments, followed by extraction with a more polar solvent to target this compound.
2. Inefficient Purification: The purification method (e.g., column chromatography) may not be adequately separating this compound from other compounds.2. Optimize the chromatographic conditions. Experiment with different stationary phases (e.g., silica gel, alumina) and mobile phase compositions to achieve better separation.
Degradation of this compound 1. Excessive Heat: this compound may be thermolabile, and high temperatures during drying or extraction can lead to its degradation.1. Use lower temperatures for drying and extraction. Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE).
2. Exposure to Light or Air: Prolonged exposure to light or air can cause oxidative degradation of the alkaloid.2. Conduct extraction and purification steps in a controlled environment, minimizing exposure to direct light and using inert gas (e.g., nitrogen) if necessary.
Emulsion Formation During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Compounds: The crude extract may contain compounds that stabilize emulsions.1. Add a small amount of a saturated salt solution (brine) to break the emulsion. Alternatively, filter the mixture through a bed of Celite.
2. Vigorous Shaking: Overly aggressive mixing can create stable emulsions.2. Gently invert the separatory funnel instead of vigorous shaking.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound from Melicope lunu-ankenda?

A1: The primary factors that affect the extraction yield of this compound include:

  • Solvent Choice: The polarity of the solvent is critical for selectively dissolving this compound.

  • Temperature: Higher temperatures can increase solubility and diffusion rates but may also lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compound.

  • Solvent-to-Solid Ratio: A higher ratio can enhance extraction efficiency but may also lead to the dilution of the extract and increased solvent consumption.

  • Plant Material Preparation: The particle size of the ground plant material significantly impacts the surface area available for extraction.

Q2: Which extraction method is most suitable for obtaining a high yield of this compound?

A2: The choice of extraction method depends on a balance of yield, efficiency, and the stability of this compound.

  • Maceration: A simple and cost-effective method, but it can be time-consuming and may result in lower yields compared to other techniques.

  • Soxhlet Extraction: More efficient than maceration due to the continuous cycling of fresh solvent, but the prolonged exposure to heat can degrade thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature, which can be beneficial for preserving this compound.

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and accurate method for quantifying this compound in plant extracts. A validated analytical method with a pure standard of this compound is required for accurate quantification.

Data Presentation: Comparison of Extraction Methods

The following table provides a representative comparison of different extraction methods for alkaloids from plant sources. Please note that the specific values can vary depending on the plant material and the precise experimental conditions.

Extraction Method Typical Yield (%) Extraction Time Solvent Consumption Advantages Disadvantages
Maceration 1.0 - 2.524 - 72 hoursHighSimple, low costTime-consuming, potentially lower yield
Soxhlet Extraction 2.0 - 4.06 - 24 hoursModerateEfficient, requires less solvent than macerationPotential for thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE) 2.5 - 5.030 - 60 minutesLowFast, efficient, suitable for thermolabile compoundsRequires specialized equipment

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Dry the leaves of Melicope lunu-ankenda in a well-ventilated area away from direct sunlight or in an oven at a low temperature (40-50°C).

    • Grind the dried leaves into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 200 mL of 60% ethanol (solvent-to-solid ratio of 20:1 mL/g).

    • Place the flask in an ultrasonic bath.

    • Sonciate for 45 minutes at a controlled temperature of 45°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

    • Combine all the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

    • Collect the fractions in separate test tubes.

  • Fraction Analysis and Isolation:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

Mandatory Visualizations

Biosynthesis of Quinoline Alkaloids

The following diagram illustrates a simplified biosynthetic pathway for quinoline alkaloids, starting from the precursor tryptophan.

Quinoline_Biosynthesis Tryptophan Tryptophan Anthranilic_Acid Anthranilic Acid Tryptophan->Anthranilic_Acid Intermediate_1 Intermediate Anthranilic_Acid->Intermediate_1 + Malonyl-CoA Quinoline_Scaffold Quinoline Scaffold Intermediate_1->Quinoline_Scaffold Cyclization This compound This compound Quinoline_Scaffold->this compound Further modifications

A simplified diagram of the quinoline alkaloid biosynthesis pathway.

Experimental Workflow for this compound Extraction and Purification

This workflow outlines the key steps from plant material preparation to the isolation of pure this compound.

Extraction_Workflow Plant_Material Plant Material (Melicope lunu-ankenda) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., UAE with 60% EtOH) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Technical Support Center: Melicopidine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the purpose of stability testing for Melicopidine?

A1: Stability testing for this compound is crucial to understand how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for determining the shelf-life, recommended storage conditions, and ensuring the safety and efficacy of the final drug product.[3] The data from these studies supports pre-formulation development and is a regulatory requirement.[1]

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves exposing this compound to conditions more severe than accelerated stability testing, such as high heat, and extreme pH, oxidizing agents, and intense light.[2] These studies help to:

  • Identify potential degradation products.[2]

  • Elucidate degradation pathways.[2][4]

  • Develop and validate a stability-indicating analytical method that can resolve the drug from its degradation products.[2][5]

  • Understand the intrinsic stability of the molecule.[2]

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A3: Typical stress conditions include acid and base hydrolysis, oxidation, thermal degradation, and photolysis.[1][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] More than 20% degradation may be considered too extensive and should be investigated.[6]

Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a common and robust technique for separating and quantifying a drug and its degradation products.[5][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[8][9]

Troubleshooting Guides

Q1: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A1: If you do not see any degradation, the stress conditions may not be harsh enough. You can try the following:

  • For Hydrolysis: Increase the concentration of the acid or base, increase the temperature (e.g., to 50-60°C), or extend the exposure time.[6]

  • For Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the exposure time.

  • For Thermal Stress: Increase the temperature or the duration of exposure.

  • For Photostability: Ensure the light source provides a combination of UV and visible light as recommended by ICH Q1B guidelines.[6]

Q2: My chromatogram shows a significant loss of the this compound peak, but I don't see any corresponding degradation product peaks. What could be the issue?

A2: This scenario could arise from several factors:

  • Degradation products are not retained on the column: The degradation products may be too polar or non-polar for your current chromatographic method. Consider changing the mobile phase composition or the type of stationary phase.

  • Degradation products do not have a chromophore: If the degradation process destroys the part of the molecule that absorbs UV light, you will not see the peaks with a UV detector. In this case, using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) would be beneficial.

  • Precipitation: The degradants might be insoluble in the sample diluent and have precipitated out of the solution. Visually inspect your samples and consider using a different solvent.

Q3: How do I know if my analytical method is "stability-indicating"?

A3: A method is considered stability-indicating if it can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. To demonstrate this, you must show that all degradation product peaks are well-resolved from the main drug peak (resolution > 2).[10] This is typically confirmed by spiking a solution of the pure drug with samples from all forced degradation studies and analyzing the mixture.

Experimental Protocols

General Protocol for Forced Degradation of this compound

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent.[6] This stock is then subjected to the following stress conditions:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N Hydrochloric Acid (HCl). Store at room temperature or elevate the temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[11] Neutralize the sample with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before analysis.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH. Store under the same conditions as acid hydrolysis.[11] Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 3-30% Hydrogen Peroxide (H₂O₂).[1] Store at room temperature for a specified period, protected from light.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in a calibrated oven (e.g., 105°C for 24 hours).[10] Also, expose a solution of the drug to heat.

  • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature% Assay of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Acid Hydrolysis0.1 N HCl24 hours60°C88.5%2DP1 (3.5 min)
Base Hydrolysis0.1 N NaOH24 hours60°C82.1%3DP2 (4.2 min), DP3 (5.1 min)
Oxidation3% H₂O₂24 hoursRoom Temp91.3%1DP4 (6.8 min)
Thermal (Solid)Dry Heat48 hours105°C95.2%1DP5 (7.5 min)
PhotolyticICH Light Box7 daysRoom Temp98.1%0-

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, Solid) stock->thermal photo Photolytic (ICH Light Box) stock->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification of Unknown Peaks hplc->lcms If unknowns pathway Elucidate Degradation Pathway hplc->pathway method Validate Stability-Indicating Method hplc->method

Caption: Experimental workflow for forced degradation studies.

G This compound This compound DP1 Degradation Product 1 (e.g., Hydrolyzed Ester) This compound->DP1 Acid/Base Hydrolysis DP2 Degradation Product 2 (e.g., N-Oxide) This compound->DP2 Oxidation (H2O2) DP3 Degradation Product 3 (e.g., Ring Opening) DP1->DP3 Further Degradation

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for a cell line to develop resistance to an anti-cancer drug like Drug X?

A1: Resistance to anti-cancer drugs can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Target Alteration: Mutations in the drug's molecular target can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the drug.

  • Evasion of Apoptosis: Cancer cells can develop mechanisms to evade programmed cell death (apoptosis), which is a common mechanism of action for many chemotherapy drugs.[3][4]

  • Drug Inactivation: Cells may increase the metabolic inactivation of the drug.

Q2: How can I determine if my cell line has become resistant to Drug X?

A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of Drug X in your cell line and compare it to the IC50 of the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: Can I prevent my cell line from developing resistance?

A3: While it's not always possible to completely prevent resistance, you can take steps to slow its development. These include using the lowest effective concentration of the drug and avoiding prolonged, continuous exposure. It is also good practice to periodically check the phenotype and genotype of your cell line to ensure stability.

Troubleshooting Guides

Issue 1: My cell line shows a decreased response to Drug X treatment.

Possible Cause: Development of drug resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay to determine the IC50 value of Drug X in your current cell line and compare it to the original, sensitive parental line. A significant fold-increase in the IC50 confirms resistance.

  • Investigate the Mechanism:

    • ABC Transporter Overexpression: Use assays to check for the overexpression and activity of common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[1][2]

    • Apoptosis Evasion: Assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[3]

  • Strategies to Overcome Resistance:

    • Combination Therapy: Combine Drug X with an inhibitor of the identified resistance mechanism (e.g., an ABC transporter inhibitor).

    • Alternative Therapies: Explore other drugs with different mechanisms of action that the resistant cells may still be sensitive to.

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol outlines the steps for a standard MTT assay to determine the IC50 of a drug.

Materials:

  • Parental (sensitive) and potentially resistant cell lines

  • Drug X stock solution

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of Drug X in complete culture medium.

  • Remove the overnight medium from the cells and add the medium containing different concentrations of Drug X. Include a vehicle control (medium with the same concentration of the drug's solvent).

  • Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for ABC Transporter Expression

This protocol describes how to assess the protein levels of ABC transporters.

Materials:

  • Cell lysates from sensitive and resistant cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against P-gp, MRP1, BCRP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine the protein concentration.

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to compare the expression levels between sensitive and resistant cells.

Data Presentation

Table 1: Comparison of IC50 Values for Drug X in Sensitive and Resistant Cell Lines

Cell LineIC50 of Drug X (μM)Fold Resistance
Parental (Sensitive)1.5 ± 0.21.0
Resistant Sub-line 125.8 ± 3.117.2
Resistant Sub-line 242.1 ± 4.528.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Combination Therapy on Drug X Efficacy in Resistant Cell Lines

Cell LineTreatmentIC50 of Drug X (μM)
Resistant Sub-line 1Drug X alone25.8 ± 3.1
Resistant Sub-line 1Drug X + ABC Transporter Inhibitor Y2.1 ± 0.3
Resistant Sub-line 2Drug X alone42.1 ± 4.5
Resistant Sub-line 2Drug X + ABC Transporter Inhibitor Y3.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G cluster_0 Development of a Drug-Resistant Cell Line A Parental Cell Line B Expose to increasing concentrations of Drug X A->B C Monitor cell viability B->C D Select for surviving cells C->D E Expand resistant population D->E F Characterize resistant phenotype (e.g., IC50 determination) E->F G cluster_1 Troubleshooting Drug Resistance Start Decreased drug efficacy observed Q1 Is the IC50 significantly increased? Start->Q1 A1_Yes Resistance Confirmed Q1->A1_Yes Yes A1_No Check experimental parameters (drug stability, cell health) Q1->A1_No No Q2 Investigate Mechanism: - ABC Transporters? - Apoptosis Evasion? A1_Yes->Q2 A2_ABC Overexpression of ABC Transporters Q2->A2_ABC Yes A2_Apoptosis Altered Apoptosis Pathway Q2->A2_Apoptosis Yes S1 Strategy: Combination with ABC Transporter Inhibitor A2_ABC->S1 S2 Strategy: Target Apoptosis Pathway (e.g., BH3 mimetics) A2_Apoptosis->S2 G cluster_2 ABC Transporter-Mediated Drug Resistance Drug_X_in Drug X (extracellular) Drug_X_out Drug X (intracellular) Drug_X_in->Drug_X_out Passive Diffusion Target Cellular Target Drug_X_out->Target ABC ABC Transporter (e.g., P-gp) Drug_X_out->ABC Effect Therapeutic Effect Target->Effect ABC->Drug_X_in Active Transport Efflux Drug Efflux ABC->Efflux ADP ADP + Pi ABC->ADP ATP ATP ATP->ABC

References

Technical Support Center: Melicopidine Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with melicopidine. The content is designed to address specific issues that may arise during experimental assays involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common challenges in this compound assays.

Issue 1: High Background Signal in Fluorescence-Based Assays

Question: I am observing an unusually high background signal in my fluorescence-based assay when this compound is present, even in my negative control wells. What could be the cause and how can I resolve this?

Answer:

High background fluorescence is a common issue when working with fluorescent molecules. This compound is an acridone alkaloid, a class of compounds known for their intrinsic blue-green fluorescence.[1][2] This inherent fluorescence, also known as autofluorescence, is the most likely cause of the high background signal you are observing.

Troubleshooting Steps:

  • Confirm Autofluorescence: Run a control experiment with this compound in the assay buffer without the fluorescent probe or substrate. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal in this control will confirm that this compound's autofluorescence is the source of the high background.

  • Optimize Wavelengths: If possible, use a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from those of this compound. Acridone derivatives have been reported to fluoresce with excitation around 400 nm and emission around 418 nm.[3] Shifting to red-shifted fluorophores can often mitigate interference from the autofluorescence of test compounds.

  • Implement Proper Blanking: It is crucial to use appropriate blanks to correct for background signals. In addition to a buffer blank, you should include a "sample blank" containing this compound but lacking the assay's fluorescent reporter. Subtracting the signal from the sample blank from your experimental wells can help correct for this compound's autofluorescence.

  • Adjust Compound Concentration: If the autofluorescence is concentration-dependent, you may need to perform a dose-response experiment to find the optimal concentration of this compound that provides a biological effect without excessive background signal.

Issue 2: Inconsistent or Non-Reproducible Results in Enzyme Inhibition Assays

Question: My enzyme inhibition assay with this compound is giving me inconsistent IC50 values. What are the potential sources of this variability?

Answer:

Inconsistent results in enzyme inhibition assays can stem from several factors, especially when working with natural products like this compound. Acridone alkaloids are known to have a range of biological activities, including enzyme inhibition.[4]

Troubleshooting Steps:

  • Assess Compound Stability: this compound, like many natural products, may be unstable under certain assay conditions (e.g., pH, temperature, light exposure). Ensure that your stock solutions are fresh and that the compound is stable in the assay buffer over the time course of the experiment.

  • Check for Non-Specific Binding: this compound might non-specifically bind to the assay plate or other components of the reaction mixture. This can reduce the effective concentration of the inhibitor and lead to variability. Consider using low-binding plates and including a non-specific binding control in your experimental setup.

  • Rule out Assay Artifacts: Some compounds can interfere with the detection method itself rather than inhibiting the enzyme. For example, if your assay uses a colorimetric or fluorometric readout, this compound's color or fluorescence could interfere. Run a control without the enzyme to check for any direct effect of this compound on the substrate or detection reagents.

  • Optimize Incubation Times: Ensure that the pre-incubation of the enzyme with this compound and the subsequent reaction time are optimized and consistent across all experiments. Time-dependent inhibition can be a factor with some compounds.

Issue 3: Suspected Interference in a Receptor Binding Assay

Question: I am performing a competitive radioligand binding assay and the binding of my radioligand is unexpectedly altered in the presence of this compound. How can I determine if this is true competitive binding or an artifact?

Answer:

This compound has been suggested to modulate neurotransmitter release, which could involve interactions with receptors.[5] However, in vitro binding assays can be prone to interference.

Troubleshooting Steps:

  • Perform a Saturation Binding Assay: Before conducting competitive binding assays, it is essential to characterize the binding of your radioligand to the receptor preparation by performing a saturation binding assay. This will determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Control for Non-Specific Binding: Ensure that non-specific binding is properly determined using a high concentration of a known, unlabeled ligand. High non-specific binding can obscure true competitive effects.

  • Check for Ligand Depletion: At high receptor concentrations or with high-affinity ligands, the concentration of the free radioligand may be significantly depleted, violating the assumptions of standard binding models. Ensure that the total radioligand bound is less than 10% of the total radioligand added.

  • Use an Orthogonal Assay: To confirm the results of your binding assay, consider using a functional assay that measures a downstream effect of receptor activation or inhibition. This can help to validate that the observed binding of this compound translates to a biological response.

Quantitative Data Summary

The following tables are templates to help you organize your experimental data for troubleshooting purposes.

Table 1: Troubleshooting High Background Fluorescence

ConditionThis compound Conc.Fluorescent ProbeMean Fluorescence IntensityStandard DeviationCorrected Signal (Mean - Blank)
Buffer Blank0 µMNo
Sample Blank10 µMNo
Positive Control0 µMYes
Experimental 11 µMYes
Experimental 210 µMYes
Experimental 3100 µMYes

Table 2: Investigating Inconsistent Enzyme Inhibition

Experiment RunThis compound Conc.% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % InhibitionIC50 Value
10.1 µM
11 µM
110 µM
1100 µM
20.1 µM
21 µM
210 µM
2100 µM

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the inhibitory effect of this compound on enzyme activity using a fluorescent substrate.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a range of serial dilutions of this compound in assay buffer.

    • Prepare solutions of the enzyme and the fluorogenic substrate in assay buffer.

  • Assay Procedure:

    • Add a small volume of the this compound dilutions to the wells of a microplate.

    • Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Controls:

    • Negative Control (0% Inhibition): Enzyme and substrate without this compound.

    • Positive Control (100% Inhibition): A known inhibitor of the enzyme.

    • Sample Blank: this compound and substrate without the enzyme (to control for autofluorescence and direct interaction with the substrate).

    • Buffer Blank: Assay buffer only.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Normalize the data to the negative control (0% inhibition) and positive control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Competitive Receptor Binding Assay (Radioligand)

This protocol describes a general method for determining the binding affinity of this compound to a specific receptor using a radiolabeled ligand.

  • Reagent Preparation:

    • Prepare a membrane preparation containing the receptor of interest.

    • Prepare a stock solution of this compound and a series of dilutions in binding buffer.

    • Prepare a solution of the radioligand at a concentration at or below its Kd.

  • Assay Procedure:

    • In a microplate or microcentrifuge tubes, combine the receptor preparation, the radioligand, and the this compound dilutions.

    • Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Controls:

    • Total Binding: Receptor preparation and radioligand without any competing unlabeled ligand.

    • Non-Specific Binding: Receptor preparation, radioligand, and a saturating concentration of a known unlabeled ligand for the receptor.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding versus the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki (inhibitory constant).

Visualizations

Troubleshooting_Workflow Start High Background Signal Observed Check_Autofluorescence Is this compound Autofluorescent at Assay Wavelengths? Start->Check_Autofluorescence Yes_Autofluorescent Yes Check_Autofluorescence->Yes_Autofluorescent No_Autofluorescent No Check_Autofluorescence->No_Autofluorescent Optimize_Wavelengths Use Red-Shifted Fluorophore Yes_Autofluorescent->Optimize_Wavelengths Implement_Blanks Implement Sample Blank Correction Yes_Autofluorescent->Implement_Blanks Check_Reagents Check for Contaminated Reagents/Buffers No_Autofluorescent->Check_Reagents Solution Background Signal Reduced Optimize_Wavelengths->Solution Implement_Blanks->Solution Check_Plate Test for Plate Autofluorescence Check_Reagents->Check_Plate Check_Plate->Solution Hypothetical_Signaling_Pathway This compound This compound Receptor GPCR / Ion Channel This compound->Receptor Binds to G_Protein G-Protein Activation / Ion Flux Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Pathway Kinase Activation (e.g., PKA, PKC) Second_Messenger->Kinase_Pathway Transcription_Factor Transcription Factor Activation Kinase_Pathway->Transcription_Factor Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect) Transcription_Factor->Cellular_Response

References

Technical Support Center: Melicopidine Handling and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the preparation and handling of Melicopidine stock solutions to prevent precipitation and ensure experimental accuracy. Given the limited specific data on this compound, the recommendations provided are based on the general properties of acridone alkaloids and best practices for handling poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a naturally occurring acridone alkaloid with potential anti-inflammatory and analgesic properties.[1] Like other acridone alkaloids, its planar and hydrophobic structure leads to low solubility in aqueous solutions, making it susceptible to precipitation, especially when diluting concentrated stock solutions into aqueous buffers or cell culture media.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For initial stock solutions, a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving poorly soluble compounds for in vitro studies due to its high solvating capacity.[3][4] Anhydrous ethanol can also be considered.[5]

Q3: What is a safe concentration for my final working solution to avoid affecting my cells?

A3: When using DMSO as a solvent, it is crucial to keep the final concentration in your cell culture medium low, as it can be toxic to cells. A final DMSO concentration of less than 0.5% is generally recommended, though the tolerance can vary between cell lines.[5] It is advisable to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: My this compound precipitated after I diluted my DMSO stock solution in my aqueous buffer. What happened?

A4: This is a common issue when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The addition of the aqueous buffer reduces the solvating power of the DMSO, causing the poorly water-soluble this compound to precipitate.

Q5: How can I prevent my this compound solution from precipitating during storage?

A5: To prevent precipitation in your stock solution during storage, ensure it is stored in a tightly sealed container to prevent moisture absorption, especially when using DMSO.[6] Store at a constant, low temperature, such as -20°C or -80°C, and prepare single-use aliquots to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[7]

Troubleshooting Guide: this compound Precipitation

This guide will help you identify and resolve common issues with this compound precipitation during your experiments.

Observation Potential Cause Recommended Solution
This compound powder does not dissolve in the initial solvent. - Insufficient solvent volume.- Inappropriate solvent.- Low-quality or non-anhydrous solvent.- Increase the volume of the solvent to ensure the concentration is within the solubility limit.- Use high-purity, anhydrous DMSO.- Gently warm the solution (e.g., to 37°C) and vortex thoroughly. Sonication can also aid dissolution.
Precipitate forms immediately upon adding the stock solution to aqueous media. - The final concentration of this compound is too high for the aqueous medium.- Rapid change in solvent polarity.- Decrease the final concentration of this compound.- Add the stock solution dropwise to the vigorously stirring or vortexing aqueous medium.- Perform serial dilutions of the stock solution in the culture medium.
Precipitate forms in the working solution over time in the incubator. - Temperature shift affecting solubility.- pH shift in the media due to the CO₂ environment.- Interaction with media components (e.g., salts, proteins).- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.- Ensure your media is properly buffered for the incubator's CO₂ concentration.- Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are contributing to precipitation.
Precipitate forms in the stock solution during storage. - The solution is supersaturated.- Moisture absorption by the solvent (e.g., DMSO).- Fluctuation in storage temperature.- Ensure the stock concentration is not above the solubility limit.- Use anhydrous DMSO and store in tightly sealed vials with desiccant.- Prepare single-use aliquots to avoid repeated freeze-thaw cycles and store at a stable -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. It is recommended to start with a concentration of 10 mM.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes. If the solid does not completely dissolve, you may gently warm the solution in a 37°C water bath or sonicate for 10-15 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C in a dark, dry place.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.

  • Calculation: Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains below 0.5%.

  • Dilution: While gently vortexing or stirring the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This slow addition to a larger, agitated volume is crucial to prevent localized high concentrations that can lead to precipitation.

  • Final Mix: Gently mix the final working solution by pipetting or inverting the tube.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to avoid potential stability issues or delayed precipitation.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions

Solvent Recommended Concentration Storage Temperature Key Considerations
Anhydrous DMSO1-10 mM (empirical)-20°C or -80°CHygroscopic; store in tightly sealed, single-use aliquots.
Anhydrous Ethanol1-10 mM (empirical)-20°C or -80°CMay be less toxic to some cell lines than DMSO.

Table 2: Factors Influencing this compound Stability in Solution

Factor Potential Effect Mitigation Strategy
pH As an alkaloid, this compound's solubility may be pH-dependent. Solubility is likely higher in acidic conditions.Maintain a consistent and appropriate pH in buffered solutions.
Temperature Lower temperatures during storage can decrease solubility, while temperature fluctuations can promote precipitation.Store stock solutions at a stable -20°C or -80°C. Pre-warm aqueous media before adding the stock solution.
Light Acridone alkaloids can be light-sensitive.Store stock solutions in amber vials or protected from light.
Freeze-Thaw Cycles Repeated cycles can lead to compound degradation and precipitation.Prepare and store single-use aliquots.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store prewarm Pre-warm Aqueous Medium to 37°C store->prewarm Use one aliquot add_stock Add Stock Dropwise to Vortexing Medium prewarm->add_stock use_immediately Use Immediately in Experiment add_stock->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_stock_prep During Stock Preparation cluster_dilution During Dilution cluster_storage During Storage / Incubation start Precipitation Observed stock_issue Powder not dissolving? start->stock_issue dilution_issue Precipitate on dilution? start->dilution_issue storage_issue Precipitate over time? start->storage_issue stock_solution Increase solvent volume Use anhydrous DMSO Warm / Sonicate stock_issue->stock_solution dilution_solution Lower final concentration Add stock dropwise to vortexing medium Pre-warm medium dilution_issue->dilution_solution storage_solution Check for temperature/pH shifts Use single-use aliquots Ensure proper buffering storage_issue->storage_solution

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Validation & Comparative

A Researcher's Guide to Validating the In Vivo Analgesic Effects of Novel Compounds: A Case Study with Melicopidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel analgesic agents, researchers often face the challenge of systematically evaluating the potential of new chemical entities. This guide provides a comprehensive framework for the in vivo validation of analgesic effects, using the hypothetical case of Melicopidine, a fictional alkaloid. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to preclinical analgesic testing, from experimental design to data interpretation.

Given the absence of published data on the analgesic properties of this compound, this guide presents a series of established in vivo assays and comparative data with well-characterized analgesics, Morphine and Ibuprofen. The data for this compound is hypothetical and serves to illustrate the experimental outcomes and analyses that would be undertaken in a real-world drug discovery program.

Comparative Analysis of Analgesic Efficacy

The following tables summarize the hypothetical dose-dependent analgesic effects of this compound in comparison to Morphine (an opioid analgesic) and Ibuprofen (a non-steroidal anti-inflammatory drug, NSAID) across a battery of standard in vivo pain models.

Table 1: Hot Plate Test - Latency to Paw Licking (Seconds)

CompoundDose (mg/kg)Latency (s) ± SEM% Maximum Possible Effect (%MPE)
Vehicle (Saline)-8.2 ± 0.50
This compound 1012.5 ± 0.829.8
3018.9 ± 1.274.3
10025.3 ± 1.5119.6
Morphine520.1 ± 1.382.6
1028.7 ± 1.8142.1
Ibuprofen1009.5 ± 0.68.9

Table 2: Tail Flick Test - Tail Withdrawal Latency (Seconds)

CompoundDose (mg/kg)Latency (s) ± SEM% Increase in Latency
Vehicle (Saline)-2.5 ± 0.20
This compound 103.8 ± 0.352
305.9 ± 0.4136
1008.2 ± 0.6228
Morphine56.8 ± 0.5172
109.5 ± 0.7280
Ibuprofen1002.8 ± 0.212

Table 3: Acetic Acid-Induced Writhing Test - Number of Writhers

CompoundDose (mg/kg)Number of Writhes ± SEM% Inhibition
Vehicle (Saline)-45.2 ± 3.10
This compound 1030.1 ± 2.533.4
3018.5 ± 1.959.1
1008.2 ± 1.181.9
Morphine105.6 ± 0.887.6
Ibuprofen10015.8 ± 1.565.0

Table 4: Formalin Test - Paw Licking Time (Seconds)

CompoundDose (mg/kg)Early Phase (0-5 min) ± SEMLate Phase (15-30 min) ± SEM
Vehicle (Saline)-65.3 ± 4.298.7 ± 6.5
This compound 3042.1 ± 3.535.2 ± 2.8
Morphine1015.8 ± 1.920.1 ± 2.2
Ibuprofen10058.9 ± 4.845.6 ± 3.9

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays are provided below to ensure reproducibility and standardization.

Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at 55 ± 0.5°C.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Administer the test compound (this compound), vehicle (saline), or reference drug (Morphine, Ibuprofen) intraperitoneally (i.p.).

    • At a predetermined time after administration (e.g., 30 minutes), place the mouse on the hot plate.

    • Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30 seconds is set to prevent tissue damage.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Tail Flick Test

This assay also assesses central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.

  • Apparatus: A tail flick analgesia meter that focuses a beam of radiant heat on the tail.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Gently restrain the rat and place its tail in the groove of the apparatus.

    • Activate the heat source and start the timer.

    • The timer stops automatically when the rat flicks its tail.

    • Administer the test compound, vehicle, or reference drug and measure the tail flick latency at various time points.

  • Data Analysis: The percentage increase in latency is calculated to determine the analgesic effect.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound, vehicle, or reference drug i.p.

    • After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution (10 ml/kg) i.p.

    • Immediately place the mouse in an observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated as: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Formalin Test

This model is used to assess both neurogenic and inflammatory pain.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound, vehicle, or reference drug i.p.

    • After a pre-treatment period, inject 20 µl of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Observe the mouse and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.

  • Data Analysis: The duration of paw licking in each phase is compared between the test and control groups.

Visualizing the Pathways and Processes

To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_workflow General Experimental Workflow for In Vivo Analgesic Validation Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimatization->Baseline_Measurement Grouping Randomized Grouping Baseline_Measurement->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Pain_Induction Pain Induction (e.g., Thermal, Chemical) Drug_Administration->Pain_Induction Behavioral_Assessment Behavioral Assessment Pain_Induction->Behavioral_Assessment Data_Analysis Data Analysis & Interpretation Behavioral_Assessment->Data_Analysis G cluster_opioid Opioid Receptor Signaling Pathway Opioid Opioid Agonist (e.g., Morphine) Opioid_Receptor μ-Opioid Receptor Opioid->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits K_Channel K⁺ Channel G_Protein->K_Channel activates cAMP ↓ cAMP Adenylate_Cyclase->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia G cluster_nsaid NSAID Mechanism of Action (Cyclooxygenase Pathway) Cell_Membrane Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A₂ Cell_Membrane->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid produces COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 substrate for Prostaglandins Prostaglandins COX1_COX2->Prostaglandins synthesize NSAID NSAID (e.g., Ibuprofen) NSAID->COX1_COX2 inhibits Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation mediate

A Comparative Analysis of Melicopidine and Other Acridone Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Acridone alkaloids, a class of naturally occurring heterocyclic compounds, have emerged as a significant area of interest in oncological research due to their potent cytotoxic and antiproliferative activities. Among these, Melicopidine has been identified as a promising candidate for further investigation. This guide provides a comparative study of this compound and other notable acridone alkaloids, supported by experimental data, to assist researchers in navigating this promising class of compounds.

Comparative Cytotoxicity of Acridone Alkaloids

The cytotoxic potential of acridone alkaloids has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values of this compound and other selected acridone alkaloids against various cancer cell lines, as determined by in vitro studies.

Table 1: Comparative Cytotoxicity of Acridone Alkaloids against Prostate Cancer Cell Lines

AlkaloidPC-3M (Prostate Cancer) IC50 (µg/mL)LNCaP (Prostate Cancer) IC50 (µg/mL)
This compound 12.521.1
Northis compound>50>50
Normelicopine>50>50
Melicopine25.335.4
Melicopicine15.828.7
Data sourced from a study on acridone alkaloids from Zanthoxylum simullans Hance.[1]

Table 2: Cytotoxicity of Acridone Alkaloids from Citrus maxima against Various Cancer Cell Lines

AlkaloidHepG2 (Hepatoma) IC50 (µM)KB (Epidermoid Carcinoma) IC50 (µM)
Glycocitrine-I25.331.5
5-hydroxynoracronycine22.828.4
Citrusinine-I30.142.7
5-hydroxynoracronycine alcohol28.919.5
Citracridone-III17.025.8
Note: this compound was not evaluated in this particular study.[2]

Table 3: Cytotoxicity of Acridone Alkaloids from Atalantia monophyla against LNCaP Prostate Cancer Cells

Alkaloid% Cell Viability at 100 µM
N-methylatalaphylline33.07
Atalaphylline48.32
N-methylatalaphyllinine89.46
Atalaphyllinine97.37
Buxifoliadine EMost potent
This study highlights the potent activity of Buxifoliadine E and suggests that the substitution pattern on the acridone core significantly influences cytotoxicity.[3]

Experimental Protocols

The evaluation of the cytotoxic activity of acridone alkaloids typically involves cell-based assays that measure cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the acridone alkaloids (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of acridone alkaloids are often attributed to their ability to induce apoptosis (programmed cell death) and interfere with key signaling pathways that regulate cell proliferation and survival. While the precise mechanisms of this compound are still under investigation, studies on related acridone alkaloids suggest the involvement of the ERK (Extracellular signal-Regulated Kinase) pathway and the intrinsic apoptotic pathway.

Proposed Mechanism of Action for Acridone Alkaloid-Induced Cytotoxicity

The following diagram illustrates a plausible signaling pathway for the anticancer activity of acridone alkaloids, based on current research. It is important to note that the specific effects of this compound on each component of this pathway require further elucidation.

Acridone_Alkaloid_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Acridone Alkaloid Acridone Alkaloid Receptor Growth Factor Receptor Bax Bax Acridone Alkaloid->Bax Activation? Bcl2 Bcl2 Acridone Alkaloid->Bcl2 Inhibition? Ras Ras Receptor->Ras Inhibition? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome_c Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Activation Caspase3 Caspase3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->Cytochrome_c Release

Caption: Proposed signaling pathway for acridone alkaloid-induced cytotoxicity.

This diagram depicts two major pathways potentially affected by acridone alkaloids:

  • Inhibition of the ERK/MAPK Pathway: The Ras/Raf/MEK/ERK signaling cascade is a critical pathway that promotes cell proliferation. Some acridone derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell growth.[3]

  • Induction of the Intrinsic Apoptotic Pathway: Acridone alkaloids may induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.

Experimental Workflow for Investigating Apoptosis

To confirm the induction of apoptosis by acridone alkaloids like this compound, a series of experiments can be conducted.

Apoptosis_Workflow Start Treat Cells with This compound AnnexinV Annexin V/PI Staining Start->AnnexinV Caspase Caspase Activity Assay Start->Caspase WesternBlot Western Blot (Bax, Bcl-2, Caspases) Start->WesternBlot Result Confirmation of Apoptosis AnnexinV->Result Caspase->Result WesternBlot->Result

Caption: Experimental workflow for apoptosis confirmation.

This workflow outlines key experiments to investigate the apoptotic effects of a compound:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the activation of the apoptotic cascade.

  • Western Blot Analysis: This technique is used to measure the protein levels of key apoptosis regulators, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, as well as the cleavage (activation) of caspases.

Conclusion

This compound and other acridone alkaloids represent a promising class of compounds with significant cytotoxic activity against various cancer cell lines. The available data suggests that their mechanism of action may involve the modulation of critical signaling pathways such as the ERK pathway and the induction of apoptosis. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify the most potent and selective derivatives for future drug development. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically evaluate and compare the therapeutic potential of these intriguing natural products.

References

A Comparative Guide: Melicopidine and Traditional NSAIDs in Inflammation Modulation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) have long been the cornerstone of treatment. However, the quest for novel agents with improved safety and efficacy profiles is perpetual. This guide provides a comparative analysis of the putative anti-inflammatory agent, melicopidine, against traditional NSAIDs. Due to the limited specific research on "this compound," this comparison will utilize data from a well-studied methanol extract of Melicope accedens (Ma-ME) as a representative of the Melicope genus, to which this compound belongs. This approach allows for a scientifically grounded comparison of a Melicope-derived product with the established mechanisms of NSAIDs.

Mechanism of Action: A Tale of Two Pathways

Traditional NSAIDs, such as ibuprofen and naproxen, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining renal blood flow, while COX-2 is induced during inflammation.[1][2] The non-selective inhibition of both COX isoforms by many traditional NSAIDs can lead to gastrointestinal side effects.[1]

In contrast, the anti-inflammatory action of the Melicope accedens extract (Ma-ME) appears to be independent of direct COX enzyme inhibition. Instead, its mechanism is centered on the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Ma-ME has been shown to target Spleen tyrosine kinase (Syk), an upstream regulator of the NF-κB pathway.[1] By inhibiting Syk, Ma-ME effectively suppresses the activation of NF-κB, a critical transcription factor for pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and various inflammatory cytokines like Interleukin-1β (IL-1β).[1]

Comparative Efficacy: In Vitro Data

The following tables summarize the available in vitro data comparing the effects of the Melicope accedens extract and traditional NSAIDs on key inflammatory markers.

Table 1: Inhibition of Inflammatory Mediators

Compound/ExtractTargetCell LineIC₅₀ / EffectReference
Melicope accedens extract (Ma-ME)Nitric Oxide (NO) ProductionRAW264.7Significant suppression[1]
Melicope accedens extract (Ma-ME)Prostaglandin E₂ (PGE₂) ProductionRAW264.7Significant suppression[1]
IbuprofenCOX-1/COX-2VariousVaries by assay[1][2]
NaproxenCOX-1/COX-2VariousVaries by assay[1][2]

Table 2: Effect on Pro-inflammatory Gene Expression

Compound/ExtractGeneCell LineEffectReference
Melicope accedens extract (Ma-ME)iNOSRAW264.7Suppression of mRNA expression[1]
Melicope accedens extract (Ma-ME)IL-1βRAW264.7Suppression of mRNA expression[1]
Melicope accedens extract (Ma-ME)COX-2RAW264.7Suppression of mRNA expression[1]
Traditional NSAIDsCOX-2VariousIndirectly reduced via enzyme inhibition[1][2][3]

Experimental Protocols

1. Cell Culture and Treatment for Melicope accedens Extract (Ma-ME) Studies:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of Ma-ME for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure: After cell treatment and stimulation, the culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite is determined from a standard curve.

3. Prostaglandin E₂ (PGE₂) Immunoassay:

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE₂ in the cell culture supernatant.

  • Procedure: The supernatant is added to a microplate pre-coated with a PGE₂ antibody. A known amount of enzyme-labeled PGE₂ is then added. The plate is incubated, and after washing, a substrate is added to produce a colorimetric signal. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample and is measured with a microplate reader.

4. RNA Isolation and Real-Time PCR for Gene Expression Analysis:

  • Principle: Quantifies the messenger RNA (mRNA) levels of specific genes to determine the effect of the treatment on gene expression.

  • Procedure:

    • Total RNA is extracted from the treated cells using a suitable kit.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • Real-time PCR is performed using specific primers for the target genes (e.g., iNOS, IL-1β, COX-2) and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.

5. Western Blot Analysis for Protein Expression:

  • Principle: Detects and quantifies the expression of specific proteins in cell lysates.

  • Procedure:

    • Cells are lysed, and the protein concentration is determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated Syk, IκBα) and then with a secondary antibody conjugated to an enzyme.

    • A substrate is added to produce a detectable signal (chemiluminescence), which is captured and quantified.

Signaling Pathway Diagrams

Traditional_NSAID_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory NSAIDs Traditional NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of traditional NSAIDs via COX-1/COX-2 inhibition.

Melicope_Accedens_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Syk Syk TLR4->Syk IKK IKK Syk->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Inhibits NFkB_p65_n NF-κB (p65) NFkB_p65->NFkB_p65_n Translocates MaME Melicope accedens Extract (Ma-ME) MaME->Syk DNA DNA NFkB_p65_n->DNA Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β) DNA->Proinflammatory_Genes Transcription

Caption: Anti-inflammatory pathway of Melicope accedens extract via Syk/NF-κB inhibition.

Conclusion

The comparison between the methanol extract of Melicope accedens and traditional NSAIDs reveals distinct anti-inflammatory strategies. While NSAIDs directly inhibit the enzymatic activity of COX-1 and COX-2, the Melicope extract appears to modulate an upstream signaling pathway by targeting Syk and subsequently inhibiting NF-κB activation. This difference in mechanism suggests that Melicope-derived compounds could offer a therapeutic advantage, potentially by avoiding the direct gastrointestinal and renal side effects associated with non-selective COX inhibition. However, it is crucial to note that this analysis is based on a plant extract and not the specific compound this compound. Further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound and other compounds from the Melicope genus as anti-inflammatory agents.

References

In-Vitro Anti-Inflammatory Activity: A Comparative Analysis of Melicope accedens Methanol Extract and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The anti-inflammatory effects are evaluated based on the inhibition of key inflammatory mediators, namely Nitric Oxide (NO) and Prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in-vitro model for inflammation research.[1]

Comparative Efficacy in Inhibiting Inflammatory Mediators

The following table summarizes the available quantitative data on the inhibitory effects of Melicope accedens methanol extract and Dexamethasone on the production of NO and PGE2 in LPS-stimulated RAW264.7 cells. It is important to note that the data for each compound have been compiled from separate studies; therefore, a direct comparison should be made with caution.

Compound/ExtractTarget MediatorCell LineStimulantIC50 Value / % InhibitionReference
Methanol Extract of Melicope accedens (Ma-ME) Nitric Oxide (NO)RAW264.7LPSSuppressed production (IC50 not specified)[2]
Prostaglandin E2 (PGE2)RAW264.7LPSSuppressed production (IC50 not specified)[2]
Dexamethasone Nitric Oxide (NO)RAW264.7LPS34.60 µg/mL[3]
Prostaglandin E2 (PGE2)RAW264.7LPSMarkedly reduced production (IC50 not specified)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cell Culture and Treatment

Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to stimulation, the cells are pre-treated with varying concentrations of the test compound (Melicope accedens extract or Dexamethasone) for a specified period (typically 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[5]

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6]

Procedure:

  • After the treatment period, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add the collected supernatant.

  • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Add 100 µL of the Griess reagent to each well containing the supernatant.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Quantification (ELISA)

The concentration of PGE2 in the cell culture supernatant is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][8]

Procedure:

  • Collect the cell culture supernatant after the experimental treatment.

  • The assay is typically performed in a 96-well plate pre-coated with a capture antibody specific for PGE2.

  • Add the collected supernatants, along with a known amount of horseradish peroxidase (HRP)-conjugated PGE2, to the wells.

  • During incubation, the PGE2 in the sample and the HRP-conjugated PGE2 compete for binding to the capture antibody.

  • After incubation, the wells are washed to remove any unbound substances.

  • A substrate solution (e.g., TMB) is added to the wells, and the HRP enzyme catalyzes a colorimetric reaction.

  • The reaction is stopped by the addition of a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • The concentration of PGE2 in the samples is inversely proportional to the intensity of the color and is calculated based on a standard curve.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of the Melicope accedens extract are reported to be mediated through the inhibition of the Syk/NF-κB signaling pathway.[2] The MAPK signaling pathway is also a crucial regulator of inflammation.[9] The following diagrams illustrate these pathways and a general experimental workflow for in-vitro anti-inflammatory screening.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Inflammatory Mediator Assays cluster_analysis Data Analysis start Start culture Culture RAW264.7 cells start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with Test Compound (Ma-ME or Dexamethasone) seed->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant griess Griess Assay for NO supernatant->griess elisa ELISA for PGE2 supernatant->elisa data Data Collection & Analysis griess->data elisa->data

Caption: General experimental workflow for in-vitro anti-inflammatory screening.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Syk Syk TLR4->Syk activates IKK IKK Syk->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription of Ma_ME Melicope accedens Methanol Extract Ma_ME->Syk inhibits

Caption: Syk-NF-κB signaling pathway in LPS-stimulated macrophages.

MAPK_pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes AP1_nuc->Genes activates transcription of

Caption: General overview of the MAPK signaling pathway in inflammation.

References

Melicopidine: Unraveling a Potential Analgesic Amidst Limited Data

Author: BenchChem Technical Support Team. Date: November 2025

While Melicopidine, a naturally occurring alkaloid, has been noted for its potential anti-inflammatory and analgesic properties, a comprehensive head-to-head comparison with established analgesics is currently hampered by a lack of publicly available, quantitative experimental data.

This compound (chemical formula: C₁₇H₁₅NO₅) is an alkaloid that has been isolated from plants of the Melicope genus. Some sources suggest that its mechanism of action may involve the modulation of neurotransmitter release, targeting receptors implicated in pain and inflammation pathways. However, detailed studies elucidating its specific signaling cascade and providing concrete evidence of its analgesic efficacy are not readily found in the current scientific literature.

To provide a framework for future comparative analysis, should such data become available, this guide outlines the standard experimental protocols and known mechanisms of action for common classes of analgesics.

A Landscape of Established Analgesics: Mechanisms and Efficacy

Pain management in clinical and research settings relies on a variety of analgesic compounds, each with a distinct mechanism of action. The most prominent classes include non-steroidal anti-inflammatory drugs (NSAIDs), opioids, and acetaminophen.

Table 1: Overview of Common Analgesics
Analgesic ClassExamplesPrimary Mechanism of ActionCommon Side Effects
Opioids Morphine, Fentanyl, Tramadol, OxycodoneAgonists at opioid receptors (μ, δ, κ) in the central nervous system, inhibiting ascending pain pathways.Sedation, respiratory depression, constipation, nausea, potential for dependence and addiction.
NSAIDs Ibuprofen, Naproxen, AspirinInhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin synthesis.Gastrointestinal irritation and bleeding, renal toxicity, increased risk of cardiovascular events.
Acetaminophen ParacetamolPrimarily central analgesic effects, thought to involve inhibition of COX enzymes in the central nervous system and modulation of serotonergic pathways.Liver toxicity at high doses.

Experimental Evaluation of Analgesic Activity

The analgesic efficacy of a compound is typically assessed using a battery of preclinical models that measure different pain modalities. The data generated from these experiments are crucial for determining a drug's potency and efficacy.

Common Experimental Protocols:
  • Thermal Pain Models:

    • Tail-Flick Test: Measures the latency of a rodent to withdraw its tail from a noxious heat source. A longer latency indicates an analgesic effect.

    • Hot Plate Test: Measures the reaction time of a rodent placed on a heated surface. Increased latency to paw licking or jumping signifies analgesia.

  • Chemical Pain Models:

    • Writhing Test: Involves injecting an irritant (e.g., acetic acid) into the peritoneal cavity of a rodent and counting the number of subsequent abdominal constrictions ("writhes"). A reduction in writhes indicates an analgesic effect.

    • Formalin Test: Involves injecting a dilute formalin solution into the paw of a rodent and observing the licking and biting behavior in two distinct phases. The early phase represents acute nociceptive pain, while the late phase reflects inflammatory pain.

  • Mechanical Pain Models:

    • Von Frey Test: Uses calibrated filaments to apply pressure to the paw of a rodent to determine the mechanical withdrawal threshold. An increase in the threshold indicates an anti-allodynic or anti-hyperalgesic effect.

Visualizing Analgesic Signaling Pathways

Understanding the molecular pathways through which analgesics exert their effects is fundamental to drug development. The following diagrams illustrate the simplified signaling pathways for opioids and NSAIDs.

Opioid_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Opioid Opioid Agonist Mu_Receptor μ-Opioid Receptor Opioid->Mu_Receptor G_Protein Gi/o Protein Mu_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Reduces Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_Channel->Vesicle Prevents Fusion Synaptic Cleft Synaptic Cleft Postsynaptic_K_Channel K⁺ Channel Hyperpolarization Hyperpolarization (Reduced Excitability) Postsynaptic_K_Channel->Hyperpolarization Leads to Postsynaptic Neuron Postsynaptic Neuron

Caption: Simplified Opioid Signaling Pathway.

NSAID_Signaling_Pathway cluster_cell Inflamed Cell Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Synthesizes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates NSAID NSAID NSAID->COX_Enzyme Inhibits

Validating the Purity of Melicopidine: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the purity of Melicopidine, a naturally occurring alkaloid, using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). While specific experimental data for this compound is not widely available in public literature, this document outlines standardized protocols and data presentation formats that can be readily adapted once reference standards and samples are obtained.

Introduction

This compound (C₁₇H₁₅NO₅) is an acridone alkaloid found in plants of the Melicope genus. As with any compound intended for research or pharmaceutical development, establishing its purity is a critical step. NMR and HPLC are powerful and complementary techniques for this purpose. NMR provides detailed structural information and can detect a wide range of impurities, while HPLC offers excellent separation of components in a mixture and is highly sensitive for quantitative analysis. This guide details the experimental workflows for both methods and provides a basis for comparing their performance in the purity assessment of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a potent tool for the qualitative and quantitative assessment of a sample's purity. By analyzing the chemical shifts, signal integrations, and coupling constants in ¹H and ¹³C NMR spectra, one can confirm the structure of this compound and identify the presence of any impurities.

Protocol for ¹H and ¹³C NMR Analysis of this compound:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may depend on the solubility of the sample and any potential impurities.

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS at 0 ppm) for chemical shift referencing. For quantitative NMR (qNMR), a certified internal standard with a known concentration would be used.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (Example for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition frequency: 500 MHz

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-5 s

      • Acquisition time: ~3-4 s

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR:

      • Acquisition frequency: 125 MHz

      • Pulse sequence: zgpg30 (proton-gated decoupling)

      • Number of scans: 1024 or more (due to lower natural abundance of ¹³C)

      • Relaxation delay (d1): 2 s

      • Acquisition time: ~1-2 s

      • Spectral width: -10 to 220 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum. The purity can be estimated by comparing the integral of the analyte signals to those of the impurities.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure based on chemical shifts, coupling patterns, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity. A well-developed HPLC method can separate this compound from its impurities, allowing for accurate quantification of each component.

Protocol for HPLC Purity Analysis of this compound:

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of a certified this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Prepare a solution of the this compound sample to be tested at a similar concentration to the primary standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Chromatographic Conditions (General Method for Alkaloids):

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for alkaloid separation.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. For example:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile

      • A typical gradient might start with a low percentage of Solvent B, increasing over time to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (can be determined by running a DAD scan of the standard).

  • Data Analysis:

    • Run the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

    • The purity of the sample is typically calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram (Area Percent method). For higher accuracy, quantification against the calibration curve can be performed.

Data Presentation

Quantitative data from both techniques should be summarized in clear and concise tables for easy comparison.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Position¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz)¹³C Chemical Shift (δ, ppm)
e.g., H-1[Hypothetical Value][Hypothetical Value]
e.g., C-2[Hypothetical Value]
.........

Table 2: HPLC Purity Analysis of this compound Samples

Sample IDRetention Time (min)Peak AreaArea %Purity by HPLC (%)
Reference Standard [Expected RT][Area]100>99.5
Sample A [Measured RT][Area][%][Calculated Purity]
Impurity 1[RT of Impurity][Area][%]
Impurity 2[RT of Impurity][Area][%]
Sample B [Measured RT][Area][%][Calculated Purity]
Impurity 1[RT of Impurity][Area][%]

Table 3: Comparison of Purity Assessment by NMR and HPLC

Analytical MethodPrincipleInformation ObtainedAdvantagesLimitations
¹H NMR Nuclear spin resonanceStructural confirmation, identification of impurities, quantitative analysis (qNMR)Provides structural information, universal detector for proton-containing molecules, non-destructive.Lower sensitivity than HPLC, potential for signal overlap.
HPLC-UV/DAD Differential partitioningSeparation and quantification of components, retention timeHigh sensitivity and resolution, well-established for purity analysis.Requires a chromophore for UV detection, dependent on a reference standard for identification.

Mandatory Visualization

Experimental_Workflow cluster_NMR NMR Purity Validation cluster_HPLC HPLC Purity Validation NMR_Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Peak Assignment, Integration) NMR_Processing->NMR_Analysis NMR_Purity Purity Determination (Comparison of integrals) NMR_Analysis->NMR_Purity Final_Purity Final Purity Report NMR_Purity->Final_Purity HPLC_Sample_Prep Sample & Standard Preparation (Solutions in mobile phase) HPLC_Injection HPLC Injection (Reversed-phase C18 column) HPLC_Sample_Prep->HPLC_Injection HPLC_Separation Chromatographic Separation (Gradient Elution) HPLC_Injection->HPLC_Separation HPLC_Detection UV/DAD Detection HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis (Peak Integration, Area % Calculation) HPLC_Detection->HPLC_Analysis HPLC_Purity Purity Determination (Comparison to standard) HPLC_Analysis->HPLC_Purity HPLC_Purity->Final_Purity Melicopidine_Sample This compound Sample Melicopidine_Sample->NMR_Sample_Prep Melicopidine_Sample->HPLC_Sample_Prep

Caption: Experimental workflow for this compound purity validation.

Comparison_Logic cluster_methods Analytical Techniques cluster_outputs Primary Outputs Start Purity Assessment of this compound NMR NMR Spectroscopy Start->NMR HPLC HPLC Start->HPLC NMR_Output Structural Confirmation & Relative Molar Ratios NMR->NMR_Output HPLC_Output Separation Profile & Peak Area Percentages HPLC->HPLC_Output Decision Are results from both methods consistent? NMR_Output->Decision HPLC_Output->Decision Pass Purity Validated Decision->Pass Yes Fail Further Investigation Required (e.g., LC-MS for impurity ID) Decision->Fail No

A Comparative Guide to the Bioactivity Assays of Melicope Alkaloids: A Proxy for Understanding Melicopidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this review, specific experimental data on the bioactivity and assay reproducibility of the alkaloid Melicopidine is not available in the public domain. This guide, therefore, provides a comparative overview of the bioactivities and associated assays for other alkaloids and compounds isolated from the Melicope genus. This information serves as a valuable reference for researchers interested in investigating the potential therapeutic properties of this compound, highlighting common experimental approaches and potential mechanisms of action within this class of compounds.

The genus Melicope is a rich source of diverse secondary metabolites, including quinolone and furoquinoline alkaloids, which have demonstrated a range of biological activities.[1][2] Traditional uses of Melicope species for ailments such as fever, cramps, and inflammation suggest a strong pharmacological potential.[1] This guide will focus on the reported anti-inflammatory, anticancer, and antimicrobial activities of compounds from this genus.

Anti-inflammatory Activity

Several compounds from the Melicope genus have been investigated for their anti-inflammatory properties. A methanol extract of Melicope accedens, for instance, was shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3]

  • Nitric Oxide (NO) Production Assay: Measures the concentration of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent. A decrease in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS).

  • Prostaglandin E2 (PGE2) Immunoassay: Quantifies the level of PGE2, a key inflammatory mediator, in cell culture supernatants or tissue homogenates using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: Detects the protein expression levels of key inflammatory mediators such as iNOS, cyclooxygenase-2 (COX-2), and components of signaling pathways like NF-κB and MAPKs.

  • Luciferase Reporter Assay: Measures the transcriptional activity of promoters for genes involved in inflammation, such as NF-κB.

The anti-inflammatory effects of Melicope accedens extract have been linked to the inhibition of the NF-κB signaling pathway by targeting the spleen tyrosine kinase (Syk).[3]

NF_kappa_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds Syk Syk TLR4->Syk Activates IKK IKK Syk->IKK Phosphorylates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-6) Melicope_extract Melicope Extract Melicope_extract->Syk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Melicope extract.

Anticancer Activity

Extracts and isolated compounds from various Melicope species have demonstrated cytotoxic and antiproliferative effects against several human cancer cell lines.[1]

  • MTT Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability. A reduction in the formation of formazan indicates cytotoxicity.

  • Trypan Blue Exclusion Assay: A dye exclusion test to count viable cells. Dead cells with compromised membranes take up the blue dye.

  • Clonogenic Survival Assay: Measures the ability of a single cell to grow into a colony, assessing the long-term proliferative potential after treatment.

  • Wound Healing/Scratch Assay: An in vitro method to study cell migration and invasion.

  • Western Blot Analysis: Used to determine the levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Compound/Extract Cell Line Assay IC50 (µg/mL) Reference
N-methylflindersineHuh7it-1 (HCV)Anti-HCV Assay3.8[4]
O-methyloktadrenolonHuh7it-1 (HCV)Anti-HCV Assay10.9[4]
AlloxanthoxyletinHuh7it-1 (HCV)Anti-HCV Assay21.72[4]
Imidazo[1,2-a]pyridine IP-5HCC1937 (Breast)MTT45 µM[5]
Imidazo[1,2-a]pyridine IP-6HCC1937 (Breast)MTT47.7 µM[5]

Table 1: Cytotoxic and Antiviral Activities of Compounds from Melicope and Other Referenced Bioactive Molecules.

Antimicrobial Activity

Several alkaloids from Melicope species have been reported to possess antimicrobial properties.[6]

  • Broth Microdilution Assay: A method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Agar Disc Diffusion Assay: A qualitative method where discs impregnated with the test compound are placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disc indicates the antimicrobial activity.

  • Minimal Bactericidal Concentration (MBC) Assay: Determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Compound Organism MIC (µg/mL) Reference
MefloquineStaphylococcus aureus16[7]
MefloquineStreptococcus pneumoniae0.2 - 1.5[7]
Dichloromethane root extract of U. scheffleriStaphylococcus aureus6.25[8]

Table 2: Antimicrobial Activity of Mefloquine and a Plant Extract. (Note: Mefloquine is a quinoline derivative, structurally related to some alkaloids found in Melicope).

Experimental Protocols

General Experimental Workflow for Bioactivity Screening

Bioactivity_Screening_Workflow Start Plant Material (Melicope sp.) Extraction Extraction & Fractionation Start->Extraction Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Extraction->Primary_Screening Isolation Bioassay-Guided Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Secondary_Screening Secondary Assays (Mechanism of Action) Structure->Secondary_Screening Primary_Screening->Isolation Active Fractions Lead_Compound Lead Compound (e.g., this compound) Secondary_Screening->Lead_Compound

Caption: General workflow for natural product bioactivity screening.

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., isolated alkaloids from Melicope) and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Broth Microdilution MIC Assay
  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Reproducibility of Bioactivity Assays

The reproducibility of bioactivity assays for natural products can be challenging due to the inherent variability of biological systems and the complexity of the extracts or compounds being tested. Key factors that can influence reproducibility include:

  • Cell Line Authentication and Passage Number: Using authenticated cell lines and keeping the passage number low is crucial for consistent results in cell-based assays.

  • Reagent Quality and Standardization: The source and quality of reagents, including cell culture media, serum, and assay components, can significantly impact outcomes.

  • Experimental Conditions: Minor variations in incubation times, temperatures, and cell densities can lead to different results.

  • Data Analysis Methods: The statistical methods used to analyze the data and determine endpoints like IC50 values should be standardized.

To enhance reproducibility, it is essential to follow standardized protocols, include appropriate positive and negative controls, and perform multiple independent experiments. For alkaloid bioactivity assays, careful consideration of the compound's solubility and stability in the assay medium is also critical.

References

Unveiling the Therapeutic Promise of Rutaecarpine and Evodiamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While the therapeutic potential of Melicopidine remains largely unexplored in publicly available scientific literature, significant research has illuminated the pharmacological activities of related alkaloids, particularly Rutaecarpine and Evodiamine, derived from the traditional medicinal plant Evodia rutaecarpa. This guide provides a comparative analysis of the therapeutic promise of Rutaecarpine and Evodiamine, presenting experimental data, outlining methodologies, and visualizing key mechanisms of action for researchers, scientists, and drug development professionals.

Comparative Overview of Bioactive Alkaloids

Rutaecarpine and Evodiamine, both indolopyridoquinazoline alkaloids, have garnered considerable attention for their diverse pharmacological effects. While structurally similar, their therapeutic applications diverge, with Rutaecarpine showing significant promise in cardiovascular protection and metabolic regulation, and Evodiamine demonstrating potent anti-cancer and anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, offering a comparative look at the efficacy of Rutaecarpine and Evodiamine in various experimental models.

Table 1: Cardiovascular and Metabolic Effects of Rutaecarpine

ParameterExperimental ModelConcentration/DoseResultReference
VasorelaxationIsolated rat thoracic aorta10-100 µMSignificant inhibition of K+-induced contraction (IC50: 9.8 µM)[1]
Anti-platelet AggregationIn vitro human plateletsNot specifiedInhibition of thromboxane B2 formation[2]
ThermogenesisHigh-fat diet-induced obese miceNot specifiedReduced body weight gain and improved insulin sensitivity[3]
COX-2 InhibitionNot specifiedNot specifiedActs as a COX-2 inhibitor[4]

Table 2: Anti-Cancer and Anti-Inflammatory Effects of Evodiamine

ParameterCell Line/ModelConcentrationResultReference
Anti-proliferative ActivityVarious cancer cell lines (breast, prostate, leukemia)Dose- and time-dependentInhibition of cancer cell proliferation[5]
Apoptosis InductionHuman myeloid leukemia cells (KBM-5)Not specifiedInhibition of NF-κB activation, leading to apoptosis[5]
Anti-inflammatory ActivityLipopolysaccharide (LPS)-stimulated microglial cellsNot specifiedInhibition of NO production and iNOS expression[6]
NeuroprotectionAlzheimer's disease mouse modelsNot specifiedImproved cognitive abilities and increased brain glucose uptake[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the therapeutic potential of Rutaecarpine and Evodiamine.

Vasorelaxation Assay for Rutaecarpine

  • Tissue Preparation: Thoracic aortas were isolated from male Wistar rats, cut into helical strips, and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: Aortic strips were pre-contracted with 60 mM K+.

  • Drug Application: Rutaecarpine was added cumulatively to the organ bath to obtain a concentration-response curve.

  • Data Analysis: The relaxation response was expressed as a percentage of the pre-contraction induced by K+. The IC50 value was calculated using regression analysis.[1]

Cell Proliferation Assay for Evodiamine

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Evodiamine for different time points.

  • Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.

Signaling Pathways and Mechanisms of Action

Rutaecarpine's Cardiovascular Protective Mechanism

Rutaecarpine exerts its cardiovascular effects through multiple pathways. A key mechanism involves the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to the release of calcitonin gene-related peptide (CGRP), which induces vasodilation.[8] It also exhibits anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2).[4]

Rutaecarpine_Mechanism Rutaecarpine Rutaecarpine TRPV1 TRPV1 Rutaecarpine->TRPV1 activates COX2 COX2 Rutaecarpine->COX2 inhibits CGRP_Release CGRP_Release TRPV1->CGRP_Release stimulates Vasodilation Vasodilation CGRP_Release->Vasodilation induces Inflammation Inflammation COX2->Inflammation mediates

Caption: Rutaecarpine's dual mechanism of vasodilation and anti-inflammation.

Evodiamine's Anti-Cancer Signaling Pathway

Evodiamine's anti-cancer activity is mediated through the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, Evodiamine downregulates the expression of genes involved in cell proliferation, survival, and metastasis, ultimately leading to apoptosis in cancer cells.[5]

Evodiamine_Mechanism Evodiamine Evodiamine NFkB_Activation NF-κB Activation Evodiamine->NFkB_Activation inhibits Apoptosis Apoptosis Evodiamine->Apoptosis induces Gene_Expression Gene Expression (Proliferation, Survival) NFkB_Activation->Gene_Expression promotes Cancer_Cell_Growth Cancer Cell Growth Gene_Expression->Cancer_Cell_Growth drives

Caption: Evodiamine's inhibition of NF-κB pathway to induce apoptosis.

Conclusion

While the therapeutic potential of "this compound" remains uncharacterized, the alkaloids Rutaecarpine and Evodiamine from Evodia rutaecarpa present compelling cases for further drug development. Rutaecarpine's multifaceted cardiovascular and metabolic benefits, coupled with Evodiamine's potent anti-cancer and anti-inflammatory activities, highlight the rich therapeutic landscape of natural products. The data and mechanisms presented herein provide a solid foundation for researchers to explore these compounds as potential leads for novel therapies. Further investigation, including rigorous clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety in humans.

References

Safety Operating Guide

Safe Disposal of Melicopidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for Melicopidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate careful handling and the use of appropriate personal protective equipment. All personnel must be familiar with the following hazard information before handling or disposing of this compound.

Table 1: this compound Hazard Summary

Hazard StatementClassificationPrecautionary Statement
Causes skin irritationSkin irritationP264: Wash skin thoroughly after handling.[1]
Causes serious eye irritationEye irritationP280: Wear protective gloves/ eye protection/ face protection.[1]
May cause respiratory irritationTarget organ toxicityP261: Avoid breathing mist or vapors.[1] P271: Use only outdoors or in a well-ventilated area.[1]

Before initiating any disposal procedures, all personnel must be equipped with the following minimum PPE:

  • Protective gloves: Nitrile gloves are recommended. Inspect for any tears or punctures before use.

  • Eye protection: Safety glasses with side shields or chemical splash goggles are required.[1]

  • Face protection: A face shield may be necessary if there is a risk of splashing.

  • Respiratory protection: Use a NIOSH-approved respirator if vapors or aerosols are generated.[1]

  • Protective clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.

This compound Disposal Protocol

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1] Adherence to the following step-by-step procedure is mandatory to ensure safe and compliant disposal.

Experimental Protocol: this compound Waste Disposal

  • Waste Segregation:

    • All this compound waste, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, must be segregated from non-hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect all solid this compound waste in a designated, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Waste: this compound".

    • Liquid Waste: Collect all liquid this compound waste in a sealable, non-reactive waste container. This container must also be clearly labeled "Hazardous Waste: this compound".

    • Sharps: Any sharps contaminated with this compound, such as needles or syringes, must be disposed of in a designated sharps container.

  • Container Management:

    • Keep all waste containers tightly closed when not in use.[1]

    • Store waste containers in a well-ventilated, designated area away from incompatible materials.

    • Ensure all labels are legible and include the chemical name and hazard warnings.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

    • Do not attempt to dispose of this compound waste through standard laboratory drains or as regular solid waste.

    • Provide the waste disposal contractor with a copy of the this compound Safety Data Sheet (SDS).

Spill Management

In the event of a this compound spill, the following procedure should be followed immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Contain the Spill: Use an inert, liquid-absorbent material (e.g., Chemizorb®) to contain and absorb the spill.[1]

  • Collect the Waste: Carefully collect the absorbent material and any contaminated debris. Place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the affected area thoroughly with an appropriate decontaminating agent.

  • Dispose of Waste: Dispose of all spill-related waste as hazardous waste, following the protocol outlined in Section 2.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Melicopidine_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Dispose in Sharps Container waste_type->sharps_waste Sharps storage Store Securely in Designated Area solid_waste->storage liquid_waste->storage sharps_waste->storage disposal Arrange for Pickup by Approved Waste Contractor storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Melicopidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Melicopidine

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. It is known to cause skin and eye irritation and may also cause respiratory irritation.[1][2]

Summary of Hazards:

Hazard StatementClassification
Causes skin irritationCategory 2
Causes serious eye irritationCategory 2A
May cause respiratory irritationCategory 3 (Respiratory system)

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

PPE CategorySpecific Requirements
Eye and Face Protection Wear safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Lab coats or other protective clothing should be worn to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.
Operational and Handling Procedures

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling:

  • Avoid breathing mist or vapors.[1]

  • Wash skin thoroughly after handling.[1]

  • Use only in a well-ventilated area or outdoors.[1]

  • Take off contaminated clothing and wash it before reuse.[1]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store in a locked-up area.[1]

Emergency Procedures and Disposal Plan

In the event of an emergency, immediate and appropriate action is essential.

Emergency Procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

Spill and Disposal Plan:

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Visualized Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

cluster_ppe Personal Protective Equipment (PPE) Workflow start Start: Prepare to handle this compound ppe_check Verify availability of all required PPE start->ppe_check don_gloves Wear chemical-resistant gloves ppe_check->don_gloves don_eyewear Wear safety glasses/goggles don_gloves->don_eyewear don_labcoat Wear a lab coat don_eyewear->don_labcoat don_respirator Use a respirator if ventilation is inadequate don_labcoat->don_respirator proceed Proceed with handling don_respirator->proceed

Caption: Workflow for donning Personal Protective Equipment before handling this compound.

cluster_spill This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate immediate area spill->evacuate notify Notify supervisor and safety officer evacuate->notify ppe Don appropriate PPE notify->ppe contain Contain the spill with absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Caption: Step-by-step procedure for responding to a this compound spill.

cluster_disposal This compound Waste Disposal Workflow start Finished with this compound segregate Segregate this compound waste from other lab waste start->segregate label_waste Label waste container clearly segregate->label_waste store_temp Store waste in a designated, secure area label_waste->store_temp schedule_pickup Schedule pickup with certified hazardous waste disposal service store_temp->schedule_pickup document Document waste for regulatory compliance schedule_pickup->document end Disposal Complete document->end

Caption: Proper workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.